2'-Fluorobiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRAPRROUUCCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382213 | |
| Record name | 2'-Fluorobiphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103978-23-0 | |
| Record name | 2'-Fluorobiphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103978-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2'-Fluorobiphenyl-3-carboxylic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 2'-Fluorobiphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific isomer, this document also includes data from closely related analogues and general principles of carboxylic acid chemistry to offer a predictive profile. This information is intended to support research, synthesis, and drug development activities.
Core Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂ | [1] |
| Molecular Weight | 216.21 g/mol | [1] |
| CAS Number | 103978-23-0 | [1] |
| Appearance | Solid | |
| InChI | 1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
| SMILES | O=C(O)C1=CC=CC(C2=CC=CC=C2F)=C1 |
Table 2: Physicochemical Data (Experimental and Analog-Derived)
| Property | Value | Notes |
| Melting Point | 223-227 °C | Data for the related isomer, 2-Fluorobiphenyl-4-carboxylic acid.[][3] The melting point for the 2',3-isomer is not readily available. |
| Boiling Point | 361.6 ± 30.0 °C at 760 mmHg | Data for the related isomer, 2-Fluorobiphenyl-4-carboxylic acid.[] |
| Solubility | Likely soluble in organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water. | Based on the properties of 2-Fluorobiphenyl-4-carboxylic acid and Flurbiprofen.[][4] Aromatic carboxylic acids generally exhibit poor aqueous solubility.[4] |
| pKa | ~4 | Estimated value. The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the fluorine and the additional phenyl ring may slightly alter the acidity. |
Spectroscopic Profile (Predicted)
While specific spectral data for this compound is not widely published, a predicted profile can be extrapolated from the known spectral characteristics of its functional groups.
Table 3: Predicted Spectroscopic Data
| Technique | Characteristic Peaks |
| ¹H NMR | ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). Signal would disappear upon D₂O exchange.[5][6]~7-8 ppm (multiplets, 8H): Aromatic protons on the two phenyl rings.~2-3 ppm: Protons on carbons adjacent to a carboxylic acid may appear in this region, though not present in this specific molecule.[5][6] |
| ¹³C NMR | ~160-180 ppm: Carbonyl carbon of the carboxylic acid.[5][6]~115-140 ppm: Aromatic carbons. The carbon attached to the fluorine atom would show a large C-F coupling constant. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.[5]~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[5]~1600, ~1450 cm⁻¹: C=C stretches of the aromatic rings.~1000-1300 cm⁻¹: C-F stretch. |
| Mass Spectrometry | M⁺ at m/z = 216.21: Molecular ion peak.Prominent fragments: Loss of -OH (M-17) and -COOH (M-45) are common for carboxylic acids.[5] |
Experimental Protocols
General Synthetic Approach:
The synthesis of fluorinated biaryl carboxylic acids often involves a cross-coupling reaction, such as a Suzuki coupling, to form the biphenyl core, followed by functional group manipulation to install the carboxylic acid.
-
Step 1: Suzuki Coupling: Coupling of a fluorophenylboronic acid with a bromobenzoic acid derivative (or vice versa) in the presence of a palladium catalyst and a base.
-
Step 2: Purification: The crude product would be purified using techniques such as column chromatography or recrystallization.
General Analytical Workflow:
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.
-
Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Spectroscopy:
-
NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
-
-
Physical Characterization: Melting point determination to assess purity.
Below is a graphical representation of a typical characterization workflow.
Reactivity and Safety
Reactivity Profile:
-
The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
-
The aromatic rings can potentially undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents (the carboxylic acid group is meta-directing and deactivating, while the fluorine is ortho-, para-directing and deactivating).
-
Like other simple aromatic halogenated compounds, the biphenyl structure is generally unreactive.[7]
Safety Information:
-
Hazard Pictograms: GHS07 (Exclamation mark).[1]
-
Signal Word: Warning.[1]
-
Hazard Statements: H302 (Harmful if swallowed). H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Should be stored in a well-ventilated place. Keep container tightly closed.
Relevance in Drug Discovery
Biphenyl carboxylic acids are a common scaffold in medicinal chemistry. The specific substitution pattern and the presence of fluorine in this compound suggest its potential as a building block for the synthesis of novel therapeutic agents.
The logical relationship for evaluating such a compound in a drug discovery context is outlined below.
This diagram illustrates the iterative process of synthesizing analogs, evaluating their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to optimize the lead compound. The fluorine atom in the 2'-position can be strategically used to block metabolism or to fine-tune binding interactions with a biological target.
References
A Technical Guide to 2'-Fluorobiphenyl-3-carboxylic acid (CAS 103978-23-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluorobiphenyl-3-carboxylic acid, with the CAS number 103978-23-0, is a fluorinated aromatic carboxylic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and predicted spectroscopic data. Currently, there is limited publicly available information regarding the specific biological activity of this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 103978-23-0 | |
| Molecular Formula | C₁₃H₉FO₂ | |
| Molecular Weight | 216.21 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
| SMILES | O=C(O)c1cccc(c1)c1ccccc1F |
Synthesis
Proposed Synthetic Scheme: Suzuki-Miyaura Coupling
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Predicted)
The following is a generalized protocol based on known Suzuki-Miyaura couplings of similar substrates.[1][2][3] Optimization of reaction conditions would be necessary to achieve a high yield of the desired product.
Materials:
-
3-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the palladium catalyst (e.g., 3-5 mol%).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
The reaction mixture is heated with vigorous stirring (e.g., at 80-100 °C) and monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Spectroscopic Data (Predicted)
No experimentally determined spectra for this compound are publicly available. The following tables summarize the expected characteristic signals based on the known spectral data of similar compounds and general principles of spectroscopy.[4][5][6][7][8][9][10]
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | -COOH |
| ~7.2 - 8.2 | m | 8H | Aromatic protons |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 - 175 | -COOH |
| ~115 - 165 (with C-F coupling) | Aromatic carbons |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Description |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1700 (strong) | C=O stretch |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1300 | C-O stretch |
| ~1200 | C-F stretch |
| ~920 (broad) | O-H bend (out-of-plane) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 216 | [M]⁺ (Molecular ion) |
| 199 | [M - OH]⁺ |
| 171 | [M - COOH]⁺ |
Biological Activity
There is currently no specific information available in the scientific literature regarding the biological activity or potential signaling pathways of this compound. However, the broader class of fluorinated biphenyl carboxylic acids includes compounds with known biological activities. For instance, Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) is a nonsteroidal anti-inflammatory drug (NSAID). Research into analogs of such compounds often explores anti-inflammatory, analgesic, and anticancer properties. Any potential biological activity of this compound would need to be determined through in vitro and in vivo studies.
Caption: A logical workflow for the biological evaluation of the title compound.
Conclusion
This compound is a compound with potential for applications in drug discovery and materials science. While detailed experimental data is scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles. Further research is required to elucidate its specific properties and potential biological activities. Researchers are encouraged to use the information presented here as a starting point for their investigations into this and related molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Fluorobiphenyl(321-60-8) 1H NMR [m.chemicalbook.com]
- 5. 2-Fluorobiphenyl(321-60-8) IR Spectrum [m.chemicalbook.com]
- 6. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to 2'-Fluorobiphenyl-3-carboxylic acid
This technical guide provides a comprehensive overview of 2'-Fluorobiphenyl-3-carboxylic acid, a fluorinated biphenyl derivative of interest to researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its potential biological significance.
Physicochemical Properties
This compound is a solid organic compound.[1][2] Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 216.21 g/mol | [1][2][3] |
| Chemical Formula | C₁₃H₉FO₂ | [1][2][3] |
| CAS Number | 103978-23-0 | [1][2][3] |
| Physical Form | Solid | [1][2] |
| Melting Point | 223-227 °C (for the similar 2-Fluorobiphenyl-4-carboxylic acid) | [] |
| Boiling Point | 361.6±30.0 °C at 760 mmHg (for the similar 2-Fluorobiphenyl-4-carboxylic acid) | [] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) (for the similar 2-Fluorobiphenyl-4-carboxylic acid) | [] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are presented below. These protocols are based on established methods for similar compounds.
Synthesis via Suzuki-Miyaura Coupling
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction.[1][3][5][6] This common method for forming carbon-carbon bonds is widely used in the synthesis of biphenyl derivatives.
Materials:
-
3-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, combine 3-bromobenzoic acid (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For hydrolysis of a potential ester intermediate (if the starting material was an ester of 3-bromobenzoic acid), dissolve the crude product in a mixture of tetrahydrofuran (THF) and methanol, and add a solution of sodium hydroxide. Stir at room temperature overnight.[3]
-
Acidify the aqueous layer with hydrochloric acid and extract with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.[3]
Caption: Workflow for the synthesis of this compound.
Purification Protocol
The crude product can be purified using recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, toluene).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).[3]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized compound can be assessed using HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
Procedure:
-
Prepare a standard solution of the purified this compound in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Run the analysis using a suitable gradient program.
-
Monitor the elution at a specific wavelength (e.g., 254 nm).
-
The purity is determined by the peak area percentage of the main component.
Biological Activity and Signaling Pathways
Fluorinated biphenyl carboxylic acids are recognized as important scaffolds in drug discovery. A notable example is Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), which contains a 2-fluorobiphenyl moiety.[][8] NSAIDs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever.
Given its structural similarity to Flurbiprofen, it is plausible that this compound may also exhibit inhibitory activity against COX enzymes. The inhibition of COX-1 and COX-2 would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Caption: Putative signaling pathway inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 2 -Fluorobiphenyl-3-carboxylic acid DiscoveryCPR 103978-23-0 [sigmaaldrich.com]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. ossila.com [ossila.com]
Spectroscopic Profile of 2'-Fluorobiphenyl-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2'-Fluorobiphenyl-3-carboxylic acid (CAS No. 103978-23-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside standardized experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₉FO₂
-
Molecular Weight: 216.21 g/mol
-
CAS Number: 103978-23-0
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | br s | 1H | -COOH |
| ~8.2 - 8.3 | d | 1H | Ar-H |
| ~7.8 - 7.9 | d | 1H | Ar-H |
| ~7.5 - 7.6 | t | 1H | Ar-H |
| ~7.3 - 7.5 | m | 3H | Ar-H |
| ~7.1 - 7.2 | t | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | -COOH |
| ~158 - 162 (d, ¹JCF) | C-F |
| ~125 - 145 | Ar-C |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| -110 to -120 | Ar-F |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch |
| ~1200 | Strong | C-F stretch |
| 900-950 | Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 216 | High | [M]⁺ (Molecular Ion) |
| 199 | Medium | [M - OH]⁺ |
| 171 | High | [M - COOH]⁺ |
| 152 | Medium | [M - COOH - F]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a 30-degree pulse width with a relaxation delay of 1.0 second.
-
Collect 16 scans with an acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a 30-degree pulse width with a relaxation delay of 2.0 seconds.
-
Collect 1024 scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a 30-degree pulse width with a relaxation delay of 1.0 second.
-
Collect 64 scans.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C and ¹⁹F spectra before Fourier transformation. Phase and baseline correct the spectra manually. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
-
Data Processing: Process the spectrum using the instrument's software to identify peak positions and intensities.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in methanol directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-300.
-
Maintain the ion source temperature at 230 °C and the quadrupole temperature at 150 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between the molecular structure and its spectroscopic data.
Crystal Structure of 2'-Fluorobiphenyl-3-carboxylic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the currently available information on 2'-Fluorobiphenyl-3-carboxylic acid, with a primary focus on its structural and chemical properties. Despite extensive searches, a complete, publicly available crystal structure determination for this compound could not be located. This document therefore summarizes the known chemical data and outlines general methodologies relevant to its synthesis and crystallization, providing a foundational resource for researchers working with this molecule.
Chemical and Physical Properties
This compound is a fluorinated derivative of biphenyl carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| CAS Number | 103978-23-0 |
| Physical Form | Solid[1] |
Synthesis and Crystallization
Synthesis Workflow
A common and effective method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This approach would typically involve the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Crystallization Considerations
The crystallization of carboxylic acids is influenced by several factors, including solvent choice, temperature, and saturation levels. For a molecule like this compound, a systematic approach to crystallization would be necessary to obtain single crystals suitable for X-ray diffraction.
Caption: General experimental workflow for the crystallization of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Further research would be required to elucidate any potential pharmacological effects.
Conclusion
While a definitive crystal structure for this compound remains to be publicly reported, this guide provides a summary of its known chemical properties and outlines standard methodologies for its synthesis and crystallization. The provided workflows offer a starting point for researchers aiming to produce and characterize this compound. The absence of crystallographic and biological data highlights an opportunity for further investigation to fully characterize this molecule and explore its potential applications in medicinal chemistry and materials science.
References
A Technical Guide to the Solubility of 2'-Fluorobiphenyl-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 2'-Fluorobiphenyl-3-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a detailed analysis based on its chemical structure, qualitative data from a closely related isomer, and standardized experimental protocols for solubility determination. This guide is intended to assist researchers in estimating solubility, designing experiments, and developing protocols for handling this compound in various laboratory and industrial settings.
Physicochemical Properties and Expected Solubility Profile
This compound is an aromatic carboxylic acid. Its structure, featuring a biphenyl backbone, a carboxylic acid group, and a fluorine substituent, dictates its solubility behavior.
-
Carboxylic Acid Group: The polar carboxylic acid group (-COOH) can engage in hydrogen bonding, which generally promotes solubility in polar solvents.
-
Biphenyl Core: The large, nonpolar biphenyl structure contributes to the molecule's hydrophobicity, suggesting better solubility in nonpolar or moderately polar organic solvents.
-
Fluorine Substituent: The presence of a fluorine atom can influence the molecule's electronic distribution, crystal lattice energy, and interactions with solvent molecules, thereby affecting its solubility.[1] Fluorination often increases lipophilicity.
Based on these structural features, this compound is expected to exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents such as alcohols, ketones, and ethers.[2][3] The overall solubility in a given solvent will be a balance between the polar interactions of the carboxylic acid group and the nonpolar nature of the biphenyl ring.
Solubility Data of a Structural Isomer
While quantitative data for this compound is not available, qualitative solubility information for its isomer, 2-Fluorobiphenyl-4-carboxylic acid, provides a useful reference point. The positional difference of the carboxylic acid group is expected to influence solubility, but the general trends are likely to be similar.
| Compound | Solvent | Temperature | Solubility |
| 2-Fluorobiphenyl-4-carboxylic acid | DMSO | Ambient | Slightly |
| 2-Fluorobiphenyl-4-carboxylic acid | Methanol | Heated | Slightly |
Data sourced from publicly available chemical supplier information.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method, followed by gravimetric analysis. This method is robust, does not require a chromophore for analysis, and is widely applicable.[4][5][6]
3.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Drying oven
-
Desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure the solution is saturated. The time required for equilibrium may need to be determined empirically.[4]
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.[6]
-
3.3. Calculation of Solubility
The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.
-
Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dried solute)
-
Mass of the dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) * 100
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the public domain, an informed estimation of its solubility profile can be made based on its chemical structure and data from its 4-carboxy isomer. It is anticipated to be more soluble in organic solvents of moderate polarity than in highly polar or nonpolar solvents. For precise quantitative data, experimental determination is necessary. The provided gravimetric method offers a reliable and straightforward protocol for researchers to ascertain the solubility of this compound in various organic solvents, which is a critical parameter for its application in drug development and chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. ovid.com [ovid.com]
- 6. pharmajournal.net [pharmajournal.net]
In-depth Technical Guide: Biological Activity of 2'-Fluorobiphenyl-3-carboxylic acid
A comprehensive review of available scientific literature reveals a significant lack of published data on the biological activity of 2'-Fluorobiphenyl-3-carboxylic acid. This compound is commercially available for research purposes, but its pharmacological profile, mechanism of action, and potential therapeutic effects have not been characterized in publicly accessible studies. As such, a detailed technical guide with quantitative data, experimental protocols, and signaling pathways, as requested, cannot be constructed at this time.
While direct information is unavailable, an examination of structurally related compounds can provide some context and potential avenues for future research. It is crucial to note that minor changes in the chemical structure of a molecule, such as the position of a functional group, can dramatically alter its biological activity. Therefore, the information presented below on related compounds should not be extrapolated to this compound.
Analysis of Structurally Related Compounds
The core structure of this compound is a biphenyl ring system with a fluorine atom on one ring and a carboxylic acid group on the other. The biological activity of biphenyl derivatives is highly dependent on the nature and position of these and other substituents.
Isomers and Derivatives of Fluorobiphenyl Carboxylic Acids
-
Flurbiprofen and its Derivatives: A well-known and potent non-steroidal anti-inflammatory drug (NSAID) is 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid , commonly known as Flurbiprofen. It is a structural isomer of a propanoic acid derivative of this compound. Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1][2] Research has also been conducted on derivatives of a related compound, 2-(3-fluorobiphenyl-4-yl) propanoic acid , which have shown anti-inflammatory properties.[3]
-
2-Fluorobiphenyl-4-carboxylic acid: This compound is an isomer of the topic compound and is known as an impurity of Flurbiprofen.[1] Studies on the microbial metabolism of fluorinated biphenyl carboxylic acids have included 2'-Fluoro- and 3'-fluoro-biphenyl-4-carboxylic acid . These compounds were found to be transformed (metabolized) more slowly by the microorganism Cunninghamella elegans compared to the non-fluorinated biphenyl carboxylic acid.[4] This suggests that the presence of a fluorine atom on the biphenyl ring can influence metabolic stability.
-
1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives: A patent has been filed for this class of compounds for their potential use in the therapy of transthyretin amyloidosis.[5] This indicates that the fluorobiphenyl scaffold can be a basis for developing treatments for protein-misfolding diseases.
Postulated Research Directions
Given the absence of data, the biological activity of this compound remains a matter of speculation. Future research to elucidate its properties would likely involve a series of screening assays.
Potential Screening Assays
A logical first step would be to screen the compound for activities similar to its structurally related counterparts. The following experimental workflow could be employed:
Caption: A potential experimental workflow for the initial biological evaluation of this compound.
Conclusion
References
- 1. labsolu.ca [labsolu.ca]
- 2. WO2015145163A1 - Process for the manufacture of s-(+)-flurbiprofen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Fluorobiphenyl-3-carboxylic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Fluorobiphenyl-3-carboxylic acid, its derivatives, and structurally similar analogues. The focus is on the synthesis, potential biological activities, and the methodologies used for their evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly in the area of anti-inflammatory agents.
Core Compound: this compound
This compound is a fluorinated biphenyl compound with the chemical formula C13H9FO2 and a molecular weight of 216.21 g/mol .[1][2] Its chemical structure features a biphenyl backbone with a fluorine atom at the 2' position and a carboxylic acid group at the 3 position.
| Property | Value |
| CAS Number | 103978-23-0 |
| Molecular Formula | C13H9FO2 |
| Molecular Weight | 216.21 |
| SMILES | O=C(O)C1=CC=CC(C2=CC=CC=C2F)=C1 |
| InChI Key | KJRAPRROUUCCPO-UHFFFAOYSA-N |
Synthesis of Fluorinated Biphenyl Carboxylic Acids
The synthesis of fluorinated aromatic carboxylic acids can be achieved through various modern organic chemistry techniques. One successful approach involves the organic electrolysis of readily available fluorine-containing aromatic compounds in the presence of carbon dioxide, which allows for regioselective carboxylation.[3]
A general synthetic approach for biphenyl carboxylic acid derivatives, such as the closely related non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), involves a palladium-catalyzed decarboxylation coupling reaction between a halo-fluorobiphenyl and a cyanoacetate derivative, followed by methylation and hydrolysis.[4] This multi-step synthesis is efficient and suitable for industrial-scale production.[4]
Below is a generalized workflow for the synthesis of fluorinated biphenyl carboxylic acid derivatives.
Caption: Generalized synthetic workflow for fluorinated biphenyl carboxylic acid derivatives.
Biological Activity of Analogues
While specific biological data for this compound derivatives is not extensively available in the public domain, several structurally related analogues have been synthesized and evaluated for their biological activities, primarily as anti-inflammatory agents. These analogues, such as derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid and 2-(2-fluoro-4-biphenylyl)propionic acid, have shown promising results.
The anti-inflammatory activity of these compounds is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[5]
Anti-inflammatory Activity of 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives
A study focused on new derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid identified several compounds with significant in vivo anti-inflammatory activity.[6] Notably, compound [8d] (2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)] propanamido-2,3-dihydro-1,3-oxazepine-4,7-dione) exhibited anti-inflammatory activity greater than the standard drug, flurbiprofen, in an egg-albumin induced paw edema model in rats.[6]
| Compound | Anti-inflammatory Activity vs. Flurbiprofen |
| [3c] | Comparable |
| [4b] | Comparable |
| [4c] | Comparable |
| [7d] | Comparable |
| [8d] | More active |
Data from in vivo egg-albumin induced paw edema in rats.[6]
Anti-inflammatory Activity of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives
Derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have also been synthesized and evaluated. Several of these compounds demonstrated very good anti-inflammatory activity in the carrageenan-induced rat paw edema test, with the added benefit of negligible ulcerogenic action.[7] The reduced ulcerogenicity was associated with decreased production of malondialdehyde (MDA), a byproduct of lipid peroxidation.[7]
Potential Signaling Pathway
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) that are structurally related to this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Potential mechanism of action via inhibition of the COX pathway.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. The following protocols are based on the synthesis and evaluation of the aforementioned analogues.
General Synthesis of 2-(3-fluorobiphenyl-4-yl) Propanoic Acid Derivatives[7]
A series of new compounds were synthesized starting from 2-(3-flourobiphenyl-4-yl) propanohydrazide.
-
Synthesis of Cyclicimides [3a-c]: 2-(3-fluorobiphenyl-4-yl) propanohydrazide was reacted with maleic anhydride, succinic anhydride, or phthalic anhydride in acetic acid and refluxed for 24 hours.
-
Synthesis of Hydrazones [4a-d]: The starting propanohydrazide was condensed with various benzaldehydes (e.g., 2,4-dimethoxybenzaldehyde, 4-(N,N-dimethylamino)benzaldehyde).
-
Synthesis of 1,2,4-triazole[8]: The propanohydrazide was cyclized with carbon disulfide in the presence of potassium hydroxide and hydrazine hydrate.
-
Synthesis of aza-β-lactams [7a-d] and oxazepines [8,9,10 a-d]: These were obtained through the cyclization of the hydrazone derivatives with reagents such as phenyl isocyanate, maleic anhydride, succinic anhydride, and phthalic anhydride.
The structures of all synthesized compounds were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectroscopy.[6]
In Vivo Anti-inflammatory Activity Assessment: Egg-Albumin Induced Paw Edema[7]
This assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
A group of rats is administered the test compound, while a control group receives a vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., flurbiprofen).
-
After a set period (e.g., 1 hour), acute inflammation is induced by injecting a phlogistic agent (e.g., 0.1 mL of fresh egg albumin) into the sub-plantar surface of the rat's hind paw.
-
The paw volume is measured at various time points after the injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
This compound represents a core structure with potential for the development of novel therapeutic agents. While direct research on this specific molecule is limited, the significant anti-inflammatory activities observed in its close structural analogues suggest that its derivatives are promising candidates for further investigation. The synthetic routes and evaluation protocols detailed in this guide for related compounds provide a solid foundation for researchers to build upon in the exploration of this compound and its analogues. Future research should focus on the targeted synthesis of derivatives of this core structure and a comprehensive evaluation of their biological activities and mechanisms of action.
References
- 1. 2 -Fluorobiphenyl-3-carboxylic acid DiscoveryCPR 103978-23-0 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]
- 4. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2'-Fluorobiphenyl-3-carboxylic Acid via Suzuki Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This application note provides a detailed protocol for the synthesis of 2'-Fluorobiphenyl-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science, via a palladium-catalyzed Suzuki coupling. The fluorinated biphenyl moiety is a common scaffold in many pharmaceutical agents, where the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
The described methodology offers a robust and efficient route to this compound, utilizing commercially available starting materials. This document outlines two primary synthetic strategies, detailing the necessary reagents, reaction conditions, and purification procedures.
Reaction Principle
The synthesis of this compound can be achieved via two principal Suzuki coupling routes:
-
Route A: Coupling of 3-bromobenzoic acid with (2-fluorophenyl)boronic acid.
-
Route B: Coupling of (3-carboxyphenyl)boronic acid with 1-bromo-2-fluorobenzene.
Both routes rely on a palladium catalyst to facilitate the cross-coupling between an organoboron species and an aryl halide in the presence of a base. The general catalytic cycle is depicted below.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling synthesis of biphenyl carboxylic acids, based on literature precedents for similar substrates.[1]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 97 |
| 2 | 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 89 |
| 3 | 4-Bromoanisole | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | 92 |
| 4 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.44) | K₂CO₃ | DMF/H₂O | 110 | 8 | ~95 (conversion) |
Experimental Protocols
The following protocol details the synthesis of this compound via Route A .
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 201 mg)
-
(2-Fluorophenyl)boronic acid (1.2 mmol, 168 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 mmol), (2-fluorophenyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of this compound. The protocols outlined in this document offer a solid foundation for researchers to produce this valuable compound. Optimization of the reaction conditions, such as the choice of catalyst, base, and solvent, may be necessary to achieve the highest possible yields for specific applications. The versatility of the Suzuki coupling makes it an indispensable tool in the synthesis of complex molecules for drug discovery and materials science.
References
Purification of 2'-Fluorobiphenyl-3-carboxylic Acid: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2'-Fluorobiphenyl-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically relevant compounds. The purity of this molecule is paramount for ensuring the efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays. The following sections outline three common and effective purification methods: acid-base extraction, recrystallization, and column chromatography.
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Below is a summary of typical results that can be expected for each technique.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield | Key Advantages |
| Acid-Base Extraction | 80-90% | >95% | 85-95% | Excellent for removing neutral and basic impurities; high capacity. |
| Recrystallization | 90-95% | >98% | 70-90% | Cost-effective, scalable, and can yield high-purity crystalline material. |
| Column Chromatography | 85-95% | >99% | 60-85% | Highly effective for separating closely related impurities; high resolution. |
Experimental Protocols
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Principle: this compound is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous phase re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of diethyl ether per 1 gram of crude product) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the carboxylic acid. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid to the aqueous phase. Combine all aqueous extracts.
-
Backwash (Optional): To remove any entrained neutral impurities, wash the combined aqueous extracts with a small portion of fresh diethyl ether. Discard the ether layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2), which will be indicated by the cessation of effervescence and can be confirmed with pH paper. A white precipitate of the purified this compound will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
Materials:
-
Crude this compound (purified by acid-base extraction for best results)
-
Recrystallization solvent (e.g., ethanol/water, or a mixture of ethyl acetate and hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Protocol:
-
Solvent Selection: A suitable solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For this compound, a mixed solvent system such as ethanol and water is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is hot, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy, indicating saturation.
-
Clarification: Add a few drops of the primary solvent (hot ethanol) until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography
This technique is ideal for separating compounds with similar polarities.
Principle: A solution of the crude compound is passed through a column packed with a stationary phase (e.g., silica gel). Due to differences in polarity, the compound of interest and impurities will travel through the column at different rates when an eluent (mobile phase) is passed through, allowing for their separation.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of ethyl acetate and petroleum ether or hexane, often with a small amount of acetic acid)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.3-0.4. For a carboxylic acid, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape by preventing tailing. A common starting point is a mixture of ethyl acetate and petroleum ether (e.g., 20:80 or 30:70 v/v).
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Application Notes & Protocols for the Quantification of 2'-Fluorobiphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluorobiphenyl-3-carboxylic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutically active compounds. Its accurate quantification is crucial for process optimization, quality control, and stability testing in drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) after derivatization.
Analytical Method Summary and Data Presentation
The selection of an analytical method for this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for suitable analytical techniques. The data presented is based on methods developed for structurally similar aromatic carboxylic acids and serves as a guideline for method development and validation.
| Analytical Method | Analyte Form | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| HPLC-UV | Native | 5 - 50 ng/mL | 15 - 150 ng/mL | >0.999 | < 2% |
| LC-MS/MS | Native or Derivatized | 0.01 - 1 ng/mL[1] | 0.03 - 3 ng/mL | >0.995 | < 5% |
| GC-MS | Derivatized (e.g., Ethyl Ester) | 0.1 - 5 ng/mL | 0.3 - 15 ng/mL | >0.99 | < 10% |
Experimental Workflows and Logical Relationships
A general workflow for the quantification of this compound is depicted below. The process begins with sample preparation, which may include dissolution, extraction, and filtration. For GC-MS analysis, a derivatization step is mandatory to increase the volatility of the analyte. The prepared sample is then injected into the chromatographic system for separation and detection. Finally, the data is processed to determine the concentration of the analyte.
Caption: Workflow for the quantification of this compound.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization) in an isocratic or gradient elution. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 286 nm, determined by UV scan of the analyte.
-
Injection Volume: 10 µL.
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing an amount of this compound expected to be within the calibration range. Dissolve it in the diluent, sonicate if necessary to ensure complete dissolution, and dilute to a final known volume. Filter the solution through a 0.22 µm syringe filter before injection.
c. Analysis and Quantification:
-
Inject the prepared standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Derivatization can be employed to enhance sensitivity but is not always necessary.
a. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column for fast separations (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with a mixture of methanol or acetonitrile and water, both containing a modifier like 0.1% formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative mode is typically used for carboxylic acids.
-
MRM Transitions: The precursor ion (deprotonated molecule, [M-H]⁻) and a suitable product ion are monitored in Multiple Reaction Monitoring (MRM) mode. These transitions must be optimized by direct infusion of a standard solution.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
c. Derivatization Protocol (Optional, for enhanced sensitivity): A common derivatization agent for carboxylic acids in LC-MS is 3-nitrophenylhydrazine (3-NPH).[2][3]
-
To 40 µL of the sample or standard solution, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine.[2]
-
Incubate the mixture at 40 °C for 30 minutes.[2]
-
Dilute the reaction mixture before injection into the LC-MS/MS system.[2]
d. Analysis and Quantification: Follow the same general procedure for calibration and sample analysis as in the HPLC-UV method, using the peak areas from the MRM chromatograms.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and is a powerful tool for quantification, but it requires a derivatization step to make the polar this compound volatile.
a. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the derivative.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for high sensitivity and selectivity.
b. Derivatization Protocol (Esterification with Boron Trifluoride-Ethanol): This protocol is based on a method for aromatic carboxylic acids.[4]
-
Evaporate the solvent from the prepared sample extract to dryness under a gentle stream of nitrogen.
-
Add 200 µL of the sample residue to a reaction vial.
-
Add 300 µL of 14% Boron Trifluoride in Ethanol (BF₃·EtOH).[4]
-
Seal the vial and heat at 75 °C for 1 hour.[4]
-
After cooling, add 1 mL of hexane and 1 mL of water to the vial.
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the ethyl ester derivative to a clean vial for GC-MS analysis.
c. Analysis and Quantification: Prepare and derivatize a series of standard solutions in the same manner as the samples. Create a calibration curve and quantify the samples based on the peak areas of the selected ions in the SIM chromatograms.
Signaling Pathways and Logical Relationships
The choice of analytical technique often follows a logical progression based on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision pathway for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 4. Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Fluorobiphenyl-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluorobiphenyl-3-carboxylic acid is a synthetic organic compound that belongs to the class of biphenyl carboxylic acids. This class of compounds is of significant interest in medicinal chemistry due to the versatile therapeutic potential of its derivatives. The biphenyl scaffold provides a rigid framework that can be strategically functionalized to interact with various biological targets, while the carboxylic acid group can participate in key binding interactions and influence the pharmacokinetic properties of the molecule. The introduction of a fluorine atom on one of the phenyl rings can further modulate the compound's electronic properties, metabolic stability, and binding affinity to target proteins.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on its role as a scaffold for the development of anti-inflammatory agents. Detailed protocols for its synthesis and relevant biological assays are also presented.
Applications in Medicinal Chemistry
While direct biological activity data for this compound is not extensively available in the public domain, its structural motif is a key component of several biologically active molecules. Its primary application in medicinal chemistry is as a crucial building block for the synthesis of more complex derivatives with therapeutic potential, particularly in the area of anti-inflammatory drug discovery.
Derivatives of fluorobiphenyl carboxylic acids have shown inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and fatty acid amide hydrolase (FAAH).[1]
Data Presentation
Currently, there is a lack of specific quantitative bioactivity data (e.g., IC50, EC50) for this compound in publicly accessible literature. The available data primarily pertains to its more complex derivatives. Researchers are encouraged to perform initial biological screenings to determine the intrinsic activity of this parent compound.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottomed flask, combine 3-bromobenzoic acid (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the synthesis of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method to screen for the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection system (e.g., colorimetric, fluorometric, or radio-labeled substrate-based)
-
Known COX inhibitor (e.g., indomethacin, celecoxib) as a positive control
-
96-well microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction and measure the product formation using the chosen detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for COX Inhibition Assay:
Caption: General workflow for an in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema Model)
This protocol describes a standard in vivo model to assess the anti-inflammatory potential of this compound in rodents.
Materials:
-
This compound
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Experimental animals (e.g., Wistar rats or Swiss albino mice)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathway in Inflammation (Simplified):
The inflammatory response is a complex process involving multiple signaling pathways. A simplified representation of the cyclooxygenase pathway is provided below.
Caption: Simplified COX pathway in inflammation.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry, particularly for the development of novel anti-inflammatory agents. The provided synthetic and biological assay protocols offer a foundation for researchers to explore the therapeutic potential of this compound and its derivatives. Further investigation is warranted to elucidate its specific biological targets, mechanism of action, and to synthesize and evaluate novel analogs with improved potency and selectivity.
References
2'-Fluorobiphenyl-3-carboxylic acid as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluorobiphenyl-3-carboxylic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of three distinct functional handles—the carboxylic acid, the fluoro-substituted phenyl ring, and the second phenyl ring—allows for a variety of chemical transformations. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules, making this scaffold particularly attractive for drug discovery programs.[1] This document provides an overview of its applications, key reactions with detailed protocols, and its role in the synthesis of bioactive compounds.
Key Applications
This compound serves as a crucial intermediate in the synthesis of:
-
Pharmaceuticals: The biphenyl moiety is a common scaffold in many drug candidates. The fluorine substituent can be strategically employed to modulate the electronic and lipophilic properties of the final compound, potentially leading to improved efficacy and safety profiles.
-
Agrochemicals: This building block is particularly relevant in the synthesis of fungicides, especially those belonging to the succinate dehydrogenase inhibitor (SDHI) class. The structural motifs present in this compound are found in several commercial fungicides.
-
Functional Materials: The rigid biphenyl structure can be incorporated into polymers and other materials to impart specific thermal or electronic properties.
Core Reactions and Protocols
The reactivity of this compound is dominated by the carboxylic acid group, which can be readily converted into a variety of other functional groups.
Conversion to Acyl Chloride
The transformation of the carboxylic acid to a more reactive acyl chloride is a common first step for subsequent reactions.
Protocol: Synthesis of 2'-Fluorobiphenyl-3-carbonyl chloride
A solution of this compound (1.0 eq.) in an inert solvent such as toluene or dichloromethane is treated with an excess of a chlorinating agent, for example, thionyl chloride (SOCl₂) (2.0 eq.) or oxalyl chloride ((COCl)₂) (1.5 eq.). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is typically heated to reflux for 2-4 hours.[2][3][4][5][6] Progress can be monitored by the cessation of gas evolution (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride). After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2'-fluorobiphenyl-3-carbonyl chloride, which is often used in the next step without further purification.
Illustrative Data for Acyl Chloride Formation
| Reactant | Chlorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Thionyl Chloride | Toluene | 80 | 3 | >95 |
| This compound | Oxalyl Chloride/DMF | Dichloromethane | 25 | 2 | >98 |
Note: The data in this table is illustrative and based on typical yields for this type of reaction.
Amide Bond Formation (Amidation)
Amide coupling is a cornerstone of medicinal chemistry, and this compound can be readily converted to its corresponding amides.
Protocol: Synthesis of 2'-Fluorobiphenyl-3-carboxamide
To a solution of this compound (1.0 eq.) in a suitable solvent like dichloromethane or N,N-dimethylformamide, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) are added.[7] A non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq.), is also included. The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The product is typically isolated by aqueous workup followed by extraction and purification by column chromatography.
Alternatively, the pre-formed 2'-fluorobiphenyl-3-carbonyl chloride can be reacted with an amine in the presence of a base like triethylamine or pyridine to yield the amide.
Illustrative Data for Amide Coupling
| Amine | Coupling Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ammonia | EDC, HOBt, DIPEA | DMF | 25 | 18 | 85-95 |
| Aniline | EDC, HOBt, DIPEA | Dichloromethane | 25 | 24 | 80-90 |
| 2-Chloroaniline | (from acyl chloride) | Toluene/Et₃N | 50 | 6 | 90-98 |
Note: The data in this table is illustrative and based on typical yields for amide coupling reactions.
Ester Formation (Esterification)
Esterification is another common transformation of carboxylic acids, often used to modify solubility or to act as a protecting group.
Protocol: Synthesis of Methyl 2'-Fluorobiphenyl-3-carboxylate
This compound (1.0 eq.) is dissolved in an excess of methanol, which serves as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added.[8][9][10][11][12] The mixture is heated to reflux and stirred for 4-8 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine. The solvent is then dried over anhydrous sodium sulfate and evaporated to give the desired ester, which can be further purified by chromatography if necessary.
Illustrative Data for Esterification
| Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Methanol | H₂SO₄ | 65 | 6 | 90-98 |
| Ethanol | TsOH | 78 | 8 | 88-95 |
Note: The data in this table is illustrative and based on typical yields for Fischer esterification.
Application in the Synthesis of a Boscalid Analogue
Boscalid is a commercial fungicide that acts as a succinate dehydrogenase inhibitor (SDHI). Its synthesis involves the coupling of a biphenyl amine with 2-chloronicotinic acid.[13][14][15][16] this compound can be envisioned as a starting material for a structural analogue of Boscalid. The following workflow outlines a plausible synthetic route.
Caption: Synthetic workflow for a Boscalid analogue.
Succinate Dehydrogenase Inhibition Pathway
SDHI fungicides like Boscalid and its analogues function by interrupting the mitochondrial electron transport chain in fungi at complex II (succinate dehydrogenase). This disruption prevents the conversion of succinate to fumarate, a key step in the citric acid cycle, thereby halting cellular respiration and leading to fungal cell death.
Caption: Mechanism of action of SDHI fungicides.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. A novel process concept for the three step Boscalid® synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 2'-Fluorobiphenyl-3-carboxylic Acid and its Isomers in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluorobiphenyl-3-carboxylic acid and its structural isomers are pivotal intermediates in the synthesis of several nonsteroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of a fluorine atom onto the biphenyl scaffold significantly influences the pharmacological properties of the resulting drug molecules, including their potency and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of two prominent NSAIDs, Diflunisal and Flurbiprofen, where fluorinated biphenyl carboxylic acid derivatives serve as key precursors. Additionally, it outlines the mechanism of action of these drugs through the inhibition of the cyclooxygenase (COX) pathway.
Application in Pharmaceutical Synthesis
Fluorinated biphenyl carboxylic acids are versatile building blocks in medicinal chemistry. The presence of the fluorine atom can enhance binding affinity to target enzymes and improve pharmacokinetic profiles by blocking metabolic hydroxylation. In the synthesis of NSAIDs, these precursors are typically utilized in cross-coupling reactions to construct the core biphenyl structure of the final active pharmaceutical ingredient (API).
Synthesis of Diflunisal
Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is a salicylate analgesic and anti-inflammatory agent.[1] A highly efficient method for its synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This one-step approach offers high yields and utilizes readily available starting materials.[3][4]
Table 1: Quantitative Data for the Synthesis of Diflunisal via Suzuki-Miyaura Coupling [2]
| Parameter | Value |
| Starting Material 1 | 5-Bromosalicylic acid |
| Starting Material 2 | 2,4-Difluorophenylboronic acid |
| Catalyst | Palladium chloride (PdCl₂) |
| Solvent | N,N-Dimethylformamide (DMF) / Water (1:1 v/v) |
| Base | Potassium carbonate (K₂CO₃) |
| Reaction Temperature | 75 °C |
| Reaction Time | Variable (dependent on ultrasonic conditions) |
| Yield | Up to 98% |
Experimental Protocol: One-Step Synthesis of Diflunisal[2]
Materials:
-
5-Bromosalicylic acid
-
2,4-Difluorophenylboronic acid
-
Palladium chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Reaction vessel
-
Ultrasonic bath (40 kHz)
-
Magnetic stirrer and heat plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a reaction vessel, add palladium chloride (0.03 mmol) and a 1:1 (v/v) mixture of DMF and deionized water (14 mL).
-
Disperse the catalyst uniformly by sonicating the mixture in an ultrasonic bath at 20°C for 10 minutes.
-
Add 5-bromosalicylic acid (3.0 mmol) and 2,4-difluorophenylboronic acid (4.5 mmol) to the reaction mixture.
-
Add potassium carbonate (1.45 mmol per 1 mmol of 5-bromosalicylic acid) as the base.
-
Heat the reaction mixture to 75°C and continue sonication. Monitor the reaction progress by a suitable chromatographic method.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Filter the precipitate and dissolve it in ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Diflunisal by recrystallization.
Synthesis of Flurbiprofen
Flurbiprofen, or 2-(2-fluoro-4-biphenylyl)propionic acid, is another potent NSAID used to treat arthritis and pain. Its synthesis can be achieved through a multi-step process starting from 4-bromo-2-fluoro biphenyl, involving the introduction of the propionic acid moiety via a zinc-mediated reaction followed by hydrolysis.[5]
Table 2: Quantitative Data for the Multi-Step Synthesis of Flurbiprofen [5]
| Step | Intermediate/Product | Reagents | Solvent | Reaction Conditions | Yield |
| 1 | Zinc Reagent | Zinc powder, Trimethylchlorosilane, Ethyl 2-bromopropionate | Tetrahydrofuran (THF) | Reflux (65-70°C), 3-4h | - |
| 2 | 2-(2-Fluoro-4-biphenyl) ethyl propionate | 4-Bromo-2-fluoro biphenyl, Zinc reagent, Catalyst-ligand system | Tetrahydrofuran (THF) | 65-70°C, 10-12h | 90-95% |
| 3 | Flurbiprofen | 2-(2-Fluoro-4-biphenyl) ethyl propionate, Sodium hydroxide | Ethanol/Water | Reflux | 92-96% |
Experimental Protocol: Multi-Step Synthesis of Flurbiprofen[6]
Step 1: Preparation of the Zinc Reagent
-
Under a nitrogen atmosphere, add zinc powder (100g) and trimethylchlorosilane (20g) to tetrahydrofuran (100g) in a reaction flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux (approximately 65°C).
-
Slowly add a solution of ethyl 2-bromopropionate (200g) in tetrahydrofuran (500g) over 2 hours.
-
Maintain the reflux for an additional 3.5 hours to obtain the zinc reagent.
Step 2: Synthesis of 2-(2-Fluoro-4-biphenyl) ethyl propionate
-
In a separate reactor, dissolve 4-bromo-2-fluoro biphenyl (200g) in tetrahydrofuran (800g).
-
Add the catalyst and ligand system.
-
Heat the mixture to 65-70°C.
-
Slowly add the prepared zinc reagent to the reactor over 3-4 hours.
-
Maintain the reaction at 65-70°C for 10-12 hours.
-
After the reaction is complete, cool the mixture and perform a work-up to isolate the ethyl ester product.
Step 3: Hydrolysis to Flurbiprofen
-
Dissolve the 2-(2-fluoro-4-biphenyl) ethyl propionate (200g) in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux.
-
After hydrolysis is complete (monitored by TLC or HPLC), cool the reaction mixture.
-
Acidify the mixture with a suitable acid to precipitate Flurbiprofen.
-
Filter, wash, and dry the product. Purify by recrystallization.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
NSAIDs like Diflunisal and Flurbiprofen exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs.
Experimental and Synthetic Workflows
The synthesis of these pharmaceuticals involves a series of well-defined steps, from starting materials to the final active pharmaceutical ingredient.
Caption: Synthetic workflows for Diflunisal and Flurbiprofen.
References
- 1. Discovery of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One step synthesis of Diflunisal using a Pd-diamine complex | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2'-Fluorobiphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluorobiphenyl-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its biphenyl scaffold, substituted with both a fluorine atom and a carboxylic acid, makes it a key intermediate for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on two primary and robust synthetic strategies: the Suzuki-Miyaura Coupling and Grignard Reagent Carboxylation.
Recommended Synthetic Routes
Two principal methods are recommended for the scale-up synthesis of this compound, each with distinct advantages and considerations.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids. It is often favored for its high functional group tolerance, generally good yields, and the commercial availability of a wide range of starting materials.
-
Grignard Reagent Carboxylation: This classical organometallic reaction involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide to yield a carboxylic acid. This method is a cost-effective and straightforward approach, particularly when the required aryl halide is readily accessible.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data and reaction parameters for the two recommended synthetic routes for the scale-up production of this compound.
| Parameter | Suzuki-Miyaura Coupling | Grignard Reagent Carboxylation |
| Starting Materials | 3-Bromobenzoic acid, 2-Fluorophenylboronic acid | 3-Bromo-2'-fluorobiphenyl |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Na₂CO₃) | Magnesium turnings, Carbon dioxide (solid or gas) |
| Solvent System | Toluene/Water, Dioxane/Water, DMF/Water | Anhydrous THF, Anhydrous Diethyl Ether |
| Reaction Temperature | 80-110 °C | 0 °C to reflux |
| Reaction Time | 4-24 hours | 2-6 hours |
| Typical Yield | 75-95% | 60-80% |
| Purity (crude) | Generally high | Variable, may contain biphenyl impurities |
| Key Advantages | High yield, excellent functional group tolerance, milder conditions for some catalysts. | Cost-effective, straightforward procedure, readily available reagents. |
| Scale-Up Considerations | Cost and removal of palladium catalyst, optimization of catalyst loading. | Strict anhydrous conditions required, potential for Wurtz coupling side-products. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 3-bromobenzoic acid and 2-fluorophenylboronic acid.
Materials:
-
3-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add 3-bromobenzoic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Purge the vessel with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.03 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and separate the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Acidify the combined aqueous layers with 2M HCl to a pH of ~2 to precipitate the product.
-
-
Isolation and Purification:
-
Filter the precipitated solid and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Scale-Up Synthesis via Grignard Reagent Carboxylation
This protocol details the synthesis of this compound from 3-bromo-2'-fluorobiphenyl.
Materials:
-
3-Bromo-2'-fluorobiphenyl
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (solid, dry ice)
-
Hydrochloric Acid (HCl), 3M
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet
-
Mechanical stirrer
-
Cooling bath (ice-water or dry ice-acetone)
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.5 eq) in the flame-dried flask under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromo-2'-fluorobiphenyl (1.0 eq) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium and gently warm to initiate the reaction (disappearance of the iodine color).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Carefully add crushed dry ice in small portions to the vigorously stirred solution. An exothermic reaction will occur. Continue adding dry ice until the reaction subsides.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding 3M HCl with cooling.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, then with a saturated NaHCO₃ solution.
-
-
Isolation and Purification:
-
Acidify the basic aqueous extract with 3M HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
-
Characterization: Verify the identity and purity of the product by analytical techniques such as NMR and mass spectrometry.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.
Caption: Workflow for Grignard Reagent Carboxylation.
Application Notes and Protocols: 2'-Fluorobiphenyl-3-carboxylic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluorobiphenyl-3-carboxylic acid is a fluorinated aromatic carboxylic acid with potential applications in the design and synthesis of advanced functional materials. The presence of the fluorine atom and the carboxylic acid group on the biphenyl scaffold allows for the tuning of electronic properties, enhancement of thermal and chemical stability, and the formation of diverse supramolecular structures or covalent polymers. While specific research on this compound in material science is emerging, its structural motifs are found in compounds used in organic electronics and porous materials. These notes provide an overview of its potential applications based on the properties of analogous compounds and offer generalized experimental protocols.
Fluorinated organic compounds are of significant interest in material science due to the unique properties imparted by fluorine, such as high electronegativity, which can lower the HOMO and LUMO energy levels of organic semiconductors, facilitating electron injection and improving oxidative stability.[1] The carboxylic acid functionality provides a reactive handle for polymerization or for anchoring to surfaces. Biphenyl derivatives are widely used as building blocks for liquid crystals, fluorescent layers in Organic Light-Emitting Diodes (OLEDs), and pharmacologically active compounds.[2][3]
Potential Applications in Organic Electronics
Biphenyl derivatives are a cornerstone in the development of materials for organic electronic devices, such as OLEDs.[4] They can function as host materials, charge transport layers, or emissive components.[4][5] The introduction of a fluorine atom, as in this compound, can be a strategic approach to fine-tune the optoelectronic properties of these materials.
Hole Injection/Transport Layers in OLEDs
The carboxylic acid group of this compound can be used to modify the surface of transparent conductive oxides like Indium Tin Oxide (ITO), forming a self-assembled monolayer (SAM). Such SAMs can reduce the work function of the anode, facilitating hole injection and improving device efficiency and stability. While direct data for this compound is not available, other biphenyl derivatives have been successfully used as anode buffer layers in OLEDs.
Host Materials for Phosphorescent OLEDs (PHOLEDs)
Biphenyl-containing molecules are often used as host materials in the emissive layer of PHOLEDs. A wide bandgap is crucial for a host material to efficiently facilitate energy transfer to the phosphorescent guest emitter. Fluorination can help in achieving a wide bandgap and suitable HOMO/LUMO levels for efficient charge carrier injection and transport.
Table 1: Performance of a Bipolar Host Material with a Biphenyl Core in a Blue Phosphorescent OLED
| Parameter | Value |
| Host Material | 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) |
| Dopant | Iridium(III)bis[4,6-di-fluorophenyl-pyridinato-N,C2]picolinate (FIrpic) |
| Maximum Current Efficiency | 65.9 cd/A |
| Maximum Power Efficiency | 62.8 lm/W |
| Maximum External Quantum Efficiency | 30.2% |
Data from a study on a biphenyl-core host material, illustrating the potential of this class of compounds in high-efficiency OLEDs.[6][7]
Application in Porous Organic Polymers (POPs)
The rigid structure of the biphenyl unit and the reactive carboxylic acid group make this compound a promising monomer for the synthesis of Microporous Organic Polymers (MOPs).[8] These materials are characterized by high surface areas and permanent porosity, making them suitable for applications in gas storage and separation, catalysis, and sensing.[8][9]
The synthesis of MOPs can be achieved through various polymerization reactions, such as Sonogashira-Hagihara cross-coupling, if the carboxylic acid is converted to a suitable halide or alkyne.[10] Alternatively, condensation reactions involving the carboxylic acid group can be employed. The fluorination of the polymer backbone can enhance its chemical and thermal stability.
Table 2: Properties of Phenyl-based Porous Organic Polymers (P-POPs)
| Polymer | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| P-POP-1 | Biphenyl, Triphenylbenzene | 1098 | 0.579 |
This table showcases the high surface area and pore volume achievable with phenyl-based POPs, indicating the potential for creating highly porous materials from biphenyl-based monomers.[11]
Experimental Protocols
Hypothetical Protocol for the Synthesis of a Microporous Organic Polymer via Solvothermal Condensation
This protocol describes a hypothetical synthesis of a MOP from this compound and a co-monomer.
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (co-monomer)
-
1,4-Dioxane
-
N,N-Dimethylformamide (DMF)
-
Triphenyl phosphite (as a condensation agent)
-
Pyridine (as a catalyst)
-
Methanol
-
Acetone
Procedure:
-
In a 100 mL Schlenk flask, add this compound (e.g., 1 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (e.g., 0.66 mmol).
-
Add a mixture of 1,4-dioxane (20 mL) and DMF (10 mL) to the flask.
-
Add triphenyl phosphite (e.g., 2 mmol) and pyridine (1 mL) to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 120°C for 72 hours under an inert atmosphere.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product extensively with methanol and acetone to remove unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 80°C overnight.
-
Characterize the resulting MOP for its surface area (BET analysis), porosity, and thermal stability (TGA).
Caption: MOP Synthesis Workflow
Protocol for Surface Modification of ITO with this compound for OLED Applications
This protocol outlines the procedure for forming a self-assembled monolayer on an ITO surface.
Materials:
-
ITO-coated glass substrates
-
This compound
-
Toluene (anhydrous)
-
Deionized water
-
Isopropanol
-
Acetone
-
Nitrogen gas
Procedure:
-
Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned ITO substrates with UV-ozone for 15 minutes to activate the surface.
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immerse the activated ITO substrates in the solution for 24 hours at room temperature in a nitrogen-filled glovebox.
-
After immersion, rinse the substrates with fresh toluene to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen gas.
-
The modified ITO substrates are now ready for the deposition of subsequent layers of the OLED device.
Caption: ITO Surface Modification
Logical Relationships in OLED Device Architecture
The following diagram illustrates the potential placement of a material derived from this compound within a multilayer OLED device.
Caption: OLED Device Layers
References
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. OLED - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Microporous Organic Polymers: Synthesis, Characterization, and Applications [mdpi.com]
- 9. A microporous polymer based on nonconjugated hindered biphenyls that emits blue light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of bifunctional conjugated microporous polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Fluorobiphenyl-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Fluorobiphenyl-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by a hydrolysis reaction to yield the final carboxylic acid product.
Q2: Which starting materials are typically used in the Suzuki-Miyaura coupling step?
For the synthesis of the 2'-Fluorobiphenyl intermediate, typical starting materials are (2-fluorophenyl)boronic acid and a methyl or ethyl ester of 3-bromobenzoic acid.
Q3: What are the key reaction conditions for the Suzuki-Miyaura coupling?
The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. The reaction is often carried out in a solvent mixture, such as toluene and water, under an inert atmosphere (e.g., argon) and heated to reflux.
Q4: How is the carboxylic acid functionality typically introduced?
The carboxylic acid is usually obtained by the hydrolysis of the corresponding ester (e.g., methyl or ethyl 2'-fluorobiphenyl-3-carboxylate) that is synthesized in the Suzuki coupling step. This hydrolysis can be achieved under basic conditions, for example, by using sodium hydroxide in a mixture of THF and methanol, followed by acidification.[1]
Q5: What are some common side reactions to be aware of during the Suzuki coupling?
Common side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protonation of the boronic acid. These can lead to impurities and lower the yield of the desired product.
Troubleshooting Guide
Issue 1: Low or No Yield of 2'-Fluorobiphenyl-3-carboxylate (Suzuki Coupling Step)
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent degradation. Consider pre-activation of the catalyst if necessary. |
| Improper Reaction Setup | Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst. Use dry and degassed solvents. |
| Base is not effective | Use a freshly opened or properly stored base. Potassium carbonate is a common choice, but other bases like cesium carbonate can be more effective in some cases. Ensure the base is finely powdered for better reactivity. |
| Low Reaction Temperature | Ensure the reaction mixture reaches the appropriate reflux temperature. Monitor the temperature throughout the reaction. |
| Poor Quality Starting Materials | Verify the purity of the (2-fluorophenyl)boronic acid and the 3-bromobenzoate ester using techniques like NMR or melting point analysis. |
Issue 2: Incomplete Hydrolysis of the Ester
| Potential Cause | Suggested Solution |
| Insufficient Base | Increase the molar excess of the base (e.g., NaOH or KOH) to ensure complete saponification of the ester. |
| Short Reaction Time | Extend the reaction time for the hydrolysis. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared. |
| Low Reaction Temperature | Gently heat the reaction mixture if it is being performed at room temperature. Ensure adequate mixing. |
| Biphasic System Issues | If using a biphasic solvent system, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers. |
Issue 3: Product is Impure After Purification
| Potential Cause | Suggested Solution |
| Presence of Homocoupled Byproducts | Optimize the stoichiometry of the Suzuki coupling reaction. Sometimes, a slight excess of the aryl halide can minimize homocoupling of the boronic acid. Purification by column chromatography on silica gel is often effective at removing these byproducts. |
| Residual Starting Materials | Ensure the reaction has gone to completion by TLC monitoring. During workup, perform thorough extractions to remove unreacted starting materials. Recrystallization of the final product can also improve purity. |
| Contamination with Palladium Residues | After the Suzuki coupling, the crude product may contain residual palladium. This can often be removed by filtering the reaction mixture through a pad of celite or by performing an aqueous wash with a solution of sodium sulfide. |
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl 2'-Fluorobiphenyl-3-carboxylate (Suzuki-Miyaura Coupling)
Materials:
-
(2-Fluorophenyl)boronic acid
-
Ethyl 3-bromobenzoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottomed flask, add (2-fluorophenyl)boronic acid (1.2 equivalents), ethyl 3-bromobenzoate (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene and water (e.g., in a 4:1 ratio) are added via syringe.
-
The reaction mixture is heated to reflux and stirred vigorously overnight.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Key Experiment 2: Synthesis of this compound (Hydrolysis)
Materials:
-
Ethyl 2'-fluorobiphenyl-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 2'-fluorobiphenyl-3-carboxylate (1.0 equivalent) in a mixture of THF and methanol.[1]
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2.0 equivalents) to the solution.[1]
-
Stir the mixture at room temperature overnight.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.[1]
-
Cool the remaining aqueous solution in an ice bath and acidify with HCl (e.g., 2M HCl) until a precipitate forms.[1]
-
Extract the aqueous layer with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.[1]
-
The product can be further purified by recrystallization.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2'-Fluorobiphenyl-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2'-Fluorobiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the two primary Suzuki-Miyaura coupling strategies for synthesizing this compound?
A1: There are two main retrosynthetic approaches for this synthesis:
-
Strategy A: Coupling of 3-bromobenzoic acid with 2-fluorophenylboronic acid.
-
Strategy B: Coupling of a 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene) with 3-carboxyphenylboronic acid.
Q2: My reaction yield is low. What are the most common causes?
A2: Low yields in the synthesis of this compound are often attributed to several factors:
-
Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and moisture.[1]
-
Inappropriate Base: The choice and amount of base are critical for activating the boronic acid. For substrates with acidic protons like a carboxylic acid, a suitable base is necessary to drive the reaction to completion.[1]
-
Poor Solubility: The carboxylate salt of the starting material or product may have limited solubility in common organic solvents, impeding the reaction.[1]
-
Side Reactions: Protodeboronation, homocoupling, and dehalogenation are common side reactions that consume starting materials.[1]
Q3: How does the carboxylic acid group on the phenyl ring affect the Suzuki-Miyaura coupling reaction?
A3: The carboxylic acid group is deprotonated by the base to form a carboxylate salt. This can decrease the solubility of the molecule in organic solvents and potentially slow down or inhibit the reaction. The carboxylate may also coordinate with the palladium catalyst, which can affect its activity. Using a mixed solvent system, such as dioxane/water or THF/water, can help to improve solubility.[1]
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom. This is more prevalent with electron-rich boronic acids and can be accelerated by prolonged heating. To minimize this, you can use milder bases, anhydrous conditions where possible, or protect the boronic acid as an ester.
Q5: Why is homocoupling of the boronic acid a significant side product and how can it be prevented?
A5: Homocoupling of the boronic acid to form a symmetrical biaryl is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. To prevent this, it is crucial to thoroughly degas all solvents and reagents and to maintain a consistently inert atmosphere (argon or nitrogen) throughout the reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive Catalyst | - Use a fresh batch of palladium catalyst.- Employ an air-stable precatalyst.- Ensure the phosphine ligand has not been oxidized. |
| Ineffective Base | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1]- Ensure the base is finely powdered and anhydrous if required.- Use a sufficient excess of the base (typically 2-3 equivalents). | |
| Poor Reagent Solubility | - Use a co-solvent system (e.g., toluene/water, dioxane/water) to dissolve both the organic substrates and inorganic base.[3] | |
| Reaction Temperature Too Low | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen | - Thoroughly degas solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles.[2]- Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| Catalyst Choice | - Consider using a Pd(0) source directly to avoid side reactions during in-situ reduction of Pd(II) precatalysts. | |
| Protodeboronation of Boronic Acid | Harsh Basic Conditions | - Use a milder base such as K₂CO₃ or KF.[3] |
| Presence of Water | - If compatible with other reagents, consider using anhydrous conditions. | |
| Prolonged Reaction Time/High Temperature | - Monitor the reaction closely and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature. | |
| Dehalogenation of the Aryl Halide | Hydrogen Source in the Reaction Mixture | - Ensure solvents are anhydrous and of high purity.- Some bases or additives can act as hydride sources; consider alternatives if dehalogenation is a major issue. |
| Difficulty in Product Purification | Co-elution with Starting Materials or Byproducts | - Optimize chromatography conditions (solvent gradient, column length).- Consider an acidic workup to protonate the carboxylic acid, which can alter its solubility and chromatographic behavior.- Recrystallization of the final product can be an effective purification method.[4] |
Data Presentation
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid Analogues
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | Room Temp | 1.5 | 97 |
| 2 | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | Room Temp | 1.5 | 89 |
| 3 | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 (0.44) | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 48 | ~95 (conversion) |
| 4 | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2.0) | Toluene/Water (4:1) | 90-100 | 12-24 | Expected High |
Yields are based on similar reported reactions and may vary for the specific synthesis of this compound.[3][5]
Table 2: Catalyst and Ligand Systems for Suzuki-Miyaura Couplings
| Catalyst | Ligand | Common Applications |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | A versatile and widely used catalyst for a range of Suzuki couplings. |
| Pd(OAc)₂ | SPhos | Often used for challenging couplings, including those with aryl chlorides and hindered substrates.[6] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Effective for couplings at room temperature and with unreactive aryl chlorides. |
| Pd/C | None | A heterogeneous catalyst that can be recycled, offering a greener alternative.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Strategy A
This protocol details the coupling of 3-bromobenzoic acid with 2-fluorophenylboronic acid.
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
2-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid, 2-fluorophenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Strategy B
This protocol details the coupling of 1-bromo-2-fluorobenzene with 3-carboxyphenylboronic acid.
Materials:
-
1-Bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv)
-
3-Carboxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 1-bromo-2-fluorobenzene, 3-carboxyphenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos to a dry Schlenk tube.
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2'-Fluorobiphenyl-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Fluorobiphenyl-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common starting materials for the synthesis of this compound via Suzuki-Miyaura coupling?
The most common approach for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. The typical starting materials for this reaction are:
-
Aryl Halide: 3-Bromobenzoic acid
-
Organoboron Reagent: 2-Fluorophenylboronic acid
Alternatively, the coupling can be performed with 3-boronobenzoic acid and 1-bromo-2-fluorobenzene. The choice of reactants may depend on the commercial availability and cost of the starting materials.
Q2: I am observing a significant amount of homocoupling byproduct. What causes this and how can I minimize it?
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura coupling. This results in the formation of byproducts such as biphenyl from the coupling of two molecules of phenylboronic acid.
Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.
-
Palladium(II) Pre-catalyst: The use of a Pd(II) pre-catalyst can sometimes lead to an initial homocoupling reaction during its reduction to the active Pd(0) species.
-
Base-Induced Decomposition: Certain bases can cause the decomposition of the boronic acid, leading to homocoupling.
Troubleshooting:
| Parameter | Recommendation |
| Atmosphere | Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the presence of oxygen. Degassing the solvent prior to use is also recommended. |
| Catalyst | Use a Pd(0) catalyst directly, such as Pd(PPh₃)₄, to avoid the pre-catalyst reduction step. |
| Base | Use a milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are less likely to cause boronic acid decomposition. |
| Temperature | Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions. |
Q3: My reaction is sluggish and gives a low yield of the desired product. What are the potential reasons and solutions?
Low yields in Suzuki-Miyaura coupling can be attributed to several factors.
Potential Causes & Solutions:
| Issue | Recommended Action |
| Inefficient Catalyst Activity | * Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).* Ensure the use of an appropriate ligand, such as triphenylphosphine (PPh₃), which is commonly used for this type of reaction.* Consider using a pre-formed catalyst like [PdCl₂(NH₂CH₂COOH)₂] which has been shown to be effective in aqueous conditions.[1] |
| Poor Solubility of Reactants | * Use a solvent system that ensures the solubility of all reactants, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water. A 4:1 ratio is a common starting point. |
| Base Incompatibility | * The choice of base is crucial. Potassium carbonate (K₂CO₃) is a good starting point for this reaction. |
| Deactivation of Boronic Acid | * Protodeboronation (replacement of the boronic acid group with a hydrogen atom) can occur, especially with electron-deficient boronic acids. Using a slight excess of the boronic acid (e.g., 1.2 equivalents) can help to compensate for this. |
Q4: I am having difficulty purifying the final product and removing unreacted starting materials and byproducts. What purification strategies are recommended?
Purification of this compound can be challenging due to the similar polarities of the product, unreacted starting materials, and some byproducts.
Purification Workflow:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first step.
-
Acidify the reaction mixture with an acid like HCl to a pH of ~2. This will ensure that the carboxylic acid product is in its protonated, less water-soluble form.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Column Chromatography: If the product is still impure after the work-up, column chromatography on silica gel is the most common method for purification.
-
A gradient of ethyl acetate in hexanes is a typical eluent system. The exact ratio will need to be determined by thin-layer chromatography (TLC).
-
-
Recrystallization: For further purification, recrystallization can be an effective technique.
-
A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) can be used.
-
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
2-Fluorophenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid, 2-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the aqueous work-up and purification as described in the FAQ section.
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 2'-Fluorobiphenyl-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Fluorobiphenyl-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction between 3-bromobenzoic acid and (2-fluorophenyl)boronic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be deactivated. | - Ensure all solvents are properly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] - Use fresh, high-quality palladium catalyst. For challenging couplings, consider using pre-catalysts or more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1][2] |
| 2. Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step. | - Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For less reactive substrates, a stronger base might be necessary.[1][3] - Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water can improve the solubility of both the organic reactants and the inorganic base, accelerating the reaction.[3] | |
| 3. Protodeboronation: The boronic acid can be cleaved by acidic protons, especially in the presence of water, leading to the formation of fluorobenzene instead of the desired product. | - Use anhydrous solvents if protodeboronation is a significant issue.[1] - Consider using a more stable boronic acid derivative, such as a pinacol ester, which provides a slow release of the active boronic acid.[1] | |
| Presence of Significant Byproducts | 1. Homocoupling: Formation of biphenyl from the coupling of two boronic acid molecules or two aryl halide molecules. | - Thorough Degassing: Oxygen can promote homocoupling.[1] - Stoichiometry Control: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling reaction.[1] - Catalyst Choice: Some catalysts are more prone to homocoupling. Screening different palladium sources and ligands may be beneficial.[1] |
| 2. Dehalogenation: The aryl halide is reduced to the corresponding arene (e.g., 3-bromobenzoic acid is converted to benzoic acid). | - This can occur if the palladium complex reacts with a hydride source in the reaction mixture. Ensure high purity of all reagents and solvents. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials or Byproducts: The polarity of the product may be similar to that of the starting materials or byproducts. | - Optimize column chromatography conditions (e.g., solvent gradient, silica gel type). - Consider recrystallization as an alternative or additional purification step. |
| 2. Removal of Palladium Residues: Residual palladium can contaminate the final product. | - After the reaction, consider washing the organic layer with an aqueous solution of a sulfur-containing ligand (e.g., thiourea) to chelate and remove palladium. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide (commonly 3-bromobenzoic acid) with an arylboronic acid ((2-fluorophenyl)boronic acid) in the presence of a palladium catalyst and a base.
Q2: Which palladium catalyst is best for this synthesis?
A2: While Pd(PPh₃)₄ is a reliable and commonly used catalyst, modern catalyst systems involving palladium acetate (Pd(OAc)₂) or palladium chlorides combined with bulky, electron-rich phosphine ligands like SPhos, XPhos, or dppf can offer superior yields and milder reaction conditions, especially for electronically challenging substrates.
Q3: How do I choose the right base and solvent for the Suzuki-Miyaura coupling?
A3: The choice of base and solvent is critical for a successful reaction. A common and effective system is the use of an inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a mixed solvent system like 1,4-dioxane/water or DMF/water. The aqueous component helps to dissolve the base and facilitate the reaction.
Q4: My reaction is not proceeding to completion. What can I do?
A4: If the reaction stalls, consider the following:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 70-100 °C) can often drive it to completion.[3]
-
Check Reagent Quality: Ensure that your boronic acid, aryl halide, and catalyst are of high purity and that the catalyst has not been deactivated.
-
Optimize Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, switching to a more active ligand system may be necessary.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other methods exist, though they are less common for this specific molecule. One alternative is a Grignard-based synthesis. This could involve the formation of a Grignard reagent from a brominated precursor, followed by a coupling reaction. Another possibility is the carboxylation of a suitable biphenyl Grignard reagent with carbon dioxide.[4][5][6] However, Grignard reagents are highly reactive and sensitive to moisture and acidic protons, which can make them more challenging to work with.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3-Bromobenzoic acid (1.0 equiv)
-
(2-Fluorophenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 3-bromobenzoic acid, (2-fluorophenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving substrates similar to those used in the synthesis of this compound. This data can be used as a starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | A standard, reliable system.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Highly active catalyst system, good for challenging substrates.[2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | High | Effective for a range of substrates. |
| [PdCl₂(NH₂CH₂COOH)₂] | - | K₂CO₃ | Water | RT | 89 | Green chemistry approach at room temperature.[7] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 2'-Fluorobiphenyl-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2'-Fluorobiphenyl-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Suzuki-Miyaura coupling?
A1: The most common impurities arise from side reactions of the Suzuki-Miyaura coupling. These include:
-
Homocoupling of the boronic acid: This results in the formation of byproducts from the coupling of two boronic acid molecules. The presence of oxygen can promote this side reaction.[1]
-
Unreacted starting materials: Residual 2-fluorophenylboronic acid and 3-bromobenzoic acid may be present.
-
Protodeboronation of the boronic acid: The boronic acid can be converted back to the corresponding arene (fluorobenzene), which can then participate in other side reactions.[2]
-
Catalyst residues: Palladium from the catalyst may need to be removed.
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: For carboxylic acids, common recrystallization solvents include aqueous ethanol, or a mixture of a solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-solvent in which it is insoluble (like hexanes or heptane).[3][4] A good starting point would be to test solvent systems such as ethanol/water, ethyl acetate/hexanes, or toluene.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities depressing the melting point. To resolve this, you can add more of the "good" solvent to fully dissolve the oil at the boiling point. Alternatively, selecting a solvent with a lower boiling point or using a different solvent mixture can prevent this issue.[1]
Q4: I am seeing significant streaking on my TLC plates when analyzing my column chromatography fractions. How can I improve the separation?
A4: Streaking of carboxylic acids on silica gel TLC is common due to their acidic nature. Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the ionization of the carboxylic acid, leading to sharper spots and better separation.[5]
Q5: Are there specialized chromatography columns that are well-suited for purifying fluorinated compounds?
A5: Yes, columns with fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and ion-exchange interactions, potentially improving separation from non-fluorinated impurities.[6][7]
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification Attempt
Symptoms:
-
Multiple spots on TLC analysis of the purified product.
-
Broad peaks or co-eluting impurities in HPLC analysis.
-
Low melting point with a broad range.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Recrystallization Solvent | The chosen solvent system may not provide a sufficient solubility difference between the desired product and impurities at high and low temperatures. Screen a wider range of solvents and solvent pairs. Good starting points for carboxylic acids include ethanol/water, ethyl acetate/hexanes, and toluene.[3][4] |
| Co-eluting Impurities in Column Chromatography | The polarity of the impurities may be too similar to the product for effective separation with the current eluent system. Try a different solvent system with altered selectivity (e.g., switching from an ethyl acetate/hexane gradient to a dichloromethane/methanol gradient). Adding a small percentage of acetic acid to the eluent can improve peak shape for carboxylic acids.[5] Consider using a stationary phase with different selectivity, such as a fluorinated phase.[7] |
| Presence of Homocoupled Byproducts | Homocoupled impurities from the Suzuki reaction can be difficult to separate. Optimize the reaction conditions to minimize their formation (e.g., ensure anaerobic conditions). For purification, a combination of recrystallization and column chromatography may be necessary. Sometimes, derivatization to the methyl ester can alter the polarity enough to achieve separation, followed by hydrolysis back to the carboxylic acid. |
Issue 2: Poor Recovery of the Compound
Symptoms:
-
Low yield of isolated product after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Product is too soluble in the recrystallization solvent. | If too much solvent was used, the solution may not be saturated enough for efficient crystal formation upon cooling. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. Ensure the minimum amount of hot solvent is used to dissolve the crude product. |
| Product is irreversibly adsorbing to the silica gel in column chromatography. | Highly polar compounds can sometimes bind strongly to silica. Ensure the eluent system has sufficient polarity to elute the compound. Adding a small amount of acetic acid can help by protonating the carboxylic acid and reducing its interaction with the silica. In some cases, switching to a less acidic stationary phase like alumina or using reverse-phase chromatography may be beneficial. |
| Premature crystallization during hot filtration in recrystallization. | This can lead to loss of product on the filter paper. To prevent this, use an excess of the hot solvent to keep the compound dissolved during filtration and pre-warm the filtration apparatus (funnel and receiving flask). The excess solvent can be evaporated after filtration to achieve a saturated solution for crystallization. |
Data Presentation
Table 1: Example Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Notes |
| Recrystallization (Ethanol/Water) | 85% | 95% | 75% | Effective at removing non-polar impurities. |
| Recrystallization (Ethyl Acetate/Hexanes) | 85% | 97% | 70% | Good for removing a range of impurities. |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate + 0.5% Acetic Acid) | 85% | >99% | 80% | Provides high purity but can be more time-consuming. |
| Preparative HPLC (C18, Acetonitrile/Water + 0.1% TFA) | 97% | >99.5% | 90% | Ideal for achieving very high purity on a smaller scale. |
Note: The data in this table are illustrative examples and actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution to a gentle boil.
-
Addition of Anti-Solvent: While the ethanol solution is hot, add hot water dropwise with swirling until the solution just begins to turn cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% acetic acid).
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Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 95:5 hexane/ethyl acetate and gradually increasing to 70:30 hexane/ethyl acetate, all containing 0.5% acetic acid.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
stability issues with 2'-Fluorobiphenyl-3-carboxylic acid in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2'-Fluorobiphenyl-3-carboxylic acid. Below you will find frequently asked questions and troubleshooting guides to address potential stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: As a carboxylic acid, the compound's solubility and stability can be pH-dependent. In alkaline solutions, it will exist as a carboxylate salt, which may have different stability characteristics than the protonated form present in acidic solutions. Hydrolysis of other functional groups, if present, can be catalyzed by acidic or basic conditions.
-
Solvent: The choice of solvent is critical. While organic solvents like DMSO are commonly used for stock solutions, their purity (especially water content) can impact long-term stability. Aqueous buffers may lead to hydrolysis or microbial growth if not sterile.
-
Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation and hydrolysis.[1] Conversely, freeze-thaw cycles of stock solutions can also lead to degradation or precipitation.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in aromatic compounds.[1] It is advisable to protect solutions from light.
-
Oxidation: The biphenyl ring system may be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM), which can then be diluted into aqueous buffers for experiments. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3] Before use, allow the aliquot to thaw completely and come to room temperature, ensuring the compound is fully dissolved by vortexing.[3]
Q3: I see a precipitate in my stock solution after thawing. Is the compound degrading?
A3: Not necessarily. Precipitation upon thawing often indicates that the compound's solubility limit has been exceeded at the lower storage temperature, or the solvent has absorbed moisture, reducing its solubilizing capacity.[3] This is more of a solubility issue than a degradation issue. Try gently warming the solution to room temperature and vortexing to redissolve the compound. If the precipitate persists, sonication may be helpful. To prevent this, you could consider preparing a slightly more dilute stock solution.[3]
Q4: My compound seems to be losing activity in my multi-day cell-based assay. What could be the cause?
A4: Loss of activity in a long-term assay can be due to several reasons. The compound may be degrading in the cell culture medium at 37°C.[3] It could also be adsorbing to the plastic surfaces of your assay plates, thereby reducing its effective concentration. Another possibility is metabolic conversion by the cells. It is crucial to determine the stability of the compound in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) over the time course of your experiment.[3]
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability-related issues.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected new peaks appear in HPLC/LC-MS analysis of the solution over time. | Chemical degradation (e.g., hydrolysis, oxidation, photolysis).[3] | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. 2. Analyze the solution under different pH, temperature, and light conditions to pinpoint the cause. 3. If oxidation is suspected, prepare solutions with degassed solvents and consider storing under an inert gas like argon or nitrogen.[3] |
| The concentration of the compound, as measured by a validated analytical method, decreases over time. | Degradation or adsorption to the container surface. | 1. To distinguish between degradation and adsorption, rinse the container with a strong solvent and analyze the rinse for the compound. 2. If adsorption is the issue, consider using low-binding microplates or tubes, or adding a small amount of a non-ionic surfactant to your buffer if compatible with your assay.[4] |
| A color change is observed in the solution. | This often indicates oxidation or another form of chemical degradation.[2] | 1. Discard the solution. 2. Prepare a fresh solution using high-purity solvents and protect it from light and air.[2] |
| Inconsistent or non-reproducible results in biological assays. | Instability of the compound under assay conditions or during storage. | 1. Assess the stability of the compound directly in the assay buffer over the experiment's duration.[3] 2. Prepare fresh dilutions from a reliable stock solution immediately before each experiment. 3. Ensure complete solubilization of the compound in the assay medium. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study will help identify potential degradation pathways and establish the intrinsic stability of this compound.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or another suitable organic solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, incubate a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solution of the compound to a light source in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
-
Identify and quantify any significant degradation products.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solution) | Solvent | 60°C | 24 hours |
| Thermal (Solid) | Heat | 80°C | 24 hours |
| Photolytic | Light (ICH Q1B) | Ambient | As per guidelines |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector and autosampler
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or an experimentally determined λmax)
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
-
Method Validation:
-
Inject samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.
-
The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.
-
Visualizations
Caption: Troubleshooting workflow for investigating compound instability.
References
Technical Support Center: 2'-Fluorobiphenyl-3-carboxylic Acid Analytical Method Development
Welcome to the technical support center for the analytical method development of 2'-Fluorobiphenyl-3-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information is designed to address specific issues that may be encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary analytical technique for the quantification of this compound?
A1: For routine quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique. This method offers a good balance of sensitivity, specificity, and accessibility. Reversed-phase chromatography is typically employed for this type of molecule.
Q2: What type of HPLC column is most suitable for analyzing this compound?
A2: A C18 (octadecyl-silica) column is the most common choice for reversed-phase HPLC analysis of aromatic carboxylic acids like this compound. These columns provide excellent hydrophobic retention and are compatible with a wide range of mobile phases. For high-throughput analysis or improved peak efficiency, columns with smaller particle sizes (e.g., < 3 µm) can be utilized.
Q3: How does the fluorine atom and the carboxylic acid group affect the chromatographic behavior?
A3: The carboxylic acid group is ionizable, and its retention is highly dependent on the pH of the mobile phase. At a pH below its pKa, the acid will be in its neutral form and will be well-retained on a reversed-phase column. At a pH above its pKa, it will be in its anionic (carboxylate) form and will have significantly less retention. The fluorine atom increases the molecule's hydrophobicity and can also introduce unique electronic interactions with the stationary phase, potentially improving selectivity. The electron-withdrawing nature of fluorine also increases the acidity of the carboxylic acid group compared to its non-fluorinated analog.[1]
Q4: Can Gas Chromatography (GC) be used to analyze this compound?
A4: Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group.[2] To make it suitable for GC analysis, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar ester derivative.[2] This adds complexity to the sample preparation process.
Q5: Is derivatization necessary for HPLC analysis?
A5: Derivatization is generally not required for HPLC analysis with UV detection, as the biphenyl chromophore provides adequate UV absorbance. However, if higher sensitivity is needed, pre-column derivatization with a fluorescent tagging agent can be employed to enable fluorescence detection, which is typically more sensitive than UV detection.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing)
-
Possible Cause 1: Secondary Interactions with Column Silanols: Residual silanol groups on the silica-based stationary phase can interact with the acidic proton of the carboxylic acid, leading to peak tailing.
-
Solution: Lower the pH of the mobile phase by adding an acid like trifluoroacetic acid (TFA) or phosphoric acid (typically 0.1%). This will suppress the ionization of the silanol groups and the carboxylic acid, minimizing these secondary interactions.
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Possible Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path, leading to poor peak shape.
-
Solution: Implement a column cleaning procedure. This typically involves flushing with a series of strong solvents. If the problem persists, the column may need to be replaced.
-
Problem 2: Inconsistent Retention Times
-
Possible Cause 1: Mobile Phase Composition Issues: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the organic component) can cause retention time shifts.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Keep the mobile phase reservoirs capped to minimize evaporation.
-
-
Possible Cause 2: Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.
-
-
Possible Cause 3: HPLC System Leaks: A leak in the system will cause a drop in pressure and lead to longer, inconsistent retention times.
-
Solution: Systematically check for leaks at all fittings and connections from the pump to the detector.
-
Problem 3: Low Signal Intensity or Poor Sensitivity
-
Possible Cause 1: Incorrect Detection Wavelength: The selected UV detection wavelength may not be at the absorbance maximum (λmax) of the analyte.
-
Solution: Determine the λmax of this compound by running a UV scan with a diode array detector (DAD) or by consulting literature for similar compounds.
-
-
Possible Cause 2: Sample Degradation: The analyte may be unstable in the sample solvent or under the analytical conditions.
-
Solution: Investigate the stability of the compound in the chosen solvent. Prepare samples fresh and store them appropriately (e.g., protected from light, at low temperature).
-
-
Possible Cause 3: Contaminated Flow Cell: A dirty detector flow cell can scatter light and reduce signal intensity.
-
Solution: Flush the flow cell with an appropriate cleaning solvent as recommended by the instrument manufacturer.
-
Experimental Protocol: HPLC-UV Method
This section provides a representative HPLC-UV method for the analysis of this compound. This is a foundational method that may require optimization for specific matrices or analytical requirements.
1. Instrumentation and Materials
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric Acid (analytical grade)
-
Reference standard of this compound
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of the compound)
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired working range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC-UV method for a compound similar to this compound. These values should be established during method validation.
| Parameter | Typical Specification |
| Retention Time (tR) | ~ 7.5 min (Varies with system) |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.7 µg/mL |
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: 2'-Fluorobiphenyl-3-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2'-Fluorobiphenyl-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the proper personal protective equipment (PPE) for handling this compound?
A1: When handling this compound, it is crucial to use appropriate PPE to ensure personal safety. This includes:
-
Hand Protection: Protective gloves, such as nitrile or viton.[3]
-
Body Protection: A lab coat or other suitable protective clothing.[2][4]
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator with a dust/mist filter.
Q2: How should I store this compound?
A2: Proper storage is essential to maintain the integrity of the compound and ensure a safe laboratory environment.[5]
-
Container: Keep the compound in a tightly sealed container.[4][5]
-
Location: Store in a cool, dry, and well-ventilated area.[1][4][6][7] It is recommended to store acids in dedicated, corrosion-resistant cabinets.[5][8]
-
Segregation: Store acids separately from bases, active metals (like sodium and potassium), cyanides, and organic solvents.[8][9][10] Oxidizing acids should be segregated from flammable or organic materials.[9]
-
Labeling: All containers must be clearly labeled with the chemical name, concentration, and hazard information.[5][9]
Q3: What are the primary hazards associated with this compound?
A3: this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][3][11][12] It may also cause respiratory irritation.[2][3][12]
Q4: What should I do in case of a spill?
A4: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Ensure you are wearing appropriate PPE.
-
For a solid spill, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[1][2]
-
For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[3]
-
Dispose of the waste in accordance with local, state, and federal regulations.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound has discolored or changed appearance. | Improper storage (exposure to light, moisture, or incompatible chemicals). | Verify storage conditions. Protect from light and moisture. Ensure the container is tightly sealed. Do not use if significant degradation is suspected. |
| Difficulty dissolving the compound. | Incorrect solvent selection or insufficient mixing. | Refer to the solubility data table. Use sonication or gentle heating to aid dissolution, if appropriate for the solvent and experiment. |
| Inconsistent experimental results. | Compound degradation due to improper handling or storage. | Always use fresh stock solutions. Store stock solutions at the recommended temperature and protect from light. Re-evaluate handling procedures. |
| Visible contamination in the container. | Poor handling technique or compromised container seal. | Discard the contaminated compound. Always use clean spatulas and equipment. Inspect container seals regularly.[5] |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₂ | [11][13] |
| Molecular Weight | 216.21 g/mol | [11][12][13] |
| Appearance | Solid | [11][13] |
| Melting Point | 71 - 74 °C (for 2-Fluorobiphenyl) | |
| Boiling Point | 248 °C (for 2-Fluorobiphenyl) | [1] |
| Storage Class | 11 - Combustible Solids | [11] |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Preparation: Work in a well-ventilated area or a chemical fume hood. Ensure all necessary PPE is worn.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial.
-
Solvent Addition: Add the appropriate volume of the desired solvent to the vial to achieve the target concentration.
-
Dissolution: Cap the vial tightly and mix the contents by vortexing or sonicating until the solid is completely dissolved. Gentle heating may be applied if the compound's stability in the solvent at elevated temperatures is known.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at the appropriate temperature, protected from light.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound issues.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 6. 2-Fluorobiphenyl-4-carboxylic Acid - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 9. alliancechemical.com [alliancechemical.com]
- 10. onepointesolutions.com [onepointesolutions.com]
- 11. 2 -Fluorobiphenyl-3-carboxylic acid DiscoveryCPR 103978-23-0 [sigmaaldrich.com]
- 12. 2-Fluorobiphenyl-4-carboxylic acid | C13H9FO2 | CID 16217493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2 -Fluorobiphenyl-3-carboxylic acid DiscoveryCPR 103978-23-0 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2'-Fluorobiphenyl-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2'-Fluorobiphenyl-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for synthesizing this compound?
A1: The most prevalent and highly recommended method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms the pivotal carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and good functional group tolerance.[3]
Q2: What are the typical starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: The standard starting materials are:
-
An aryl halide, such as 3-bromobenzoic acid or 3-iodobenzoic acid.
-
A fluorinated organoboron reagent, typically (2-fluorophenyl)boronic acid or its corresponding boronic ester.[4][5]
Q3: What are the essential reagents for this Suzuki-Miyaura coupling?
A3: The key reagents include:
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂).[6]
-
A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).[6]
-
A suitable solvent system (e.g., toluene/water, dioxane/water, THF/water).[6][7]
Q4: What are some of the potential challenges in this synthesis?
A4: Researchers may encounter issues such as low product yield, the formation of side products through homo-coupling or dehalogenation, incomplete reaction, and difficulties in purifying the final product.[6][8]
Troubleshooting Guide
Low or No Product Yield
Q: My Suzuki-Miyaura reaction for this compound resulted in a very low yield or no product at all. What are the possible causes and how can I fix this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here's a systematic guide to troubleshooting this issue:
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to deactivation.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and often interdependent.[7]
-
Solution: Screen different base and solvent combinations. For instance, if you are using Na₂CO₃ in a toluene/water system, consider trying a stronger base like K₃PO₄ or Cs₂CO₃, or a different solvent system like dioxane/water.[6][8] The solubility of the reactants can be a limiting factor, and adjusting the solvent system may improve this.[6]
-
-
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.
-
Solution: Increase the reaction temperature. Many Suzuki couplings proceed well at elevated temperatures (e.g., 80-110 °C).[9]
-
-
Poor Quality of Reagents: The boronic acid or aryl halide may be impure or degraded. Boronic acids, in particular, can undergo protodeboronation.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the aryl halide and check the purity of the boronic acid by NMR.
-
-
Presence of Oxygen: Oxygen can oxidize the palladium catalyst, rendering it inactive.
-
Solution: Degas the reaction mixture thoroughly before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles for more sensitive reactions.[7]
-
Formation of Homo-Coupled Byproducts
Q: I am observing significant amounts of biphenyl (from the boronic acid) and/or a diacid (from the aryl halide) in my reaction mixture. How can I minimize this homo-coupling?
A: Homo-coupling is a common side reaction in Suzuki couplings. Here are some strategies to mitigate it:
Potential Causes and Solutions:
-
Excessive Catalyst Loading: High concentrations of the palladium catalyst can sometimes promote homo-coupling.
-
Solution: Reduce the catalyst loading to the optimal level (typically 0.5-5 mol%).
-
-
Reaction Conditions Favoring Homo-Coupling: Certain combinations of ligands and bases can favor this side reaction.
-
Solution: Adjust the reaction conditions. The addition of a phosphine ligand can sometimes suppress homo-coupling. Also, consider using a less reactive boronic acid derivative, such as a boronic ester.[5]
-
-
Presence of Oxidants: Traces of oxygen or other oxidants can facilitate the homo-coupling of the boronic acid.
-
Solution: As with low yield issues, ensure the reaction is performed under strictly anaerobic conditions.
-
Incomplete Consumption of Starting Materials
Q: My reaction has stopped, but I still see a significant amount of unreacted starting materials. What should I do?
A: Incomplete conversion can be due to several factors, often overlapping with those causing low yields.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to go to completion.
-
Solution: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or allowing it to run for a longer period.
-
-
Catalyst Deactivation: The catalyst may have degraded over the course of the reaction.
-
Solution: In some cases, adding a fresh portion of the catalyst can restart the reaction. Ensure rigorous inert conditions to prolong catalyst lifetime.
-
-
Stoichiometry of Reagents: An incorrect ratio of the coupling partners can lead to one being left over.
-
Solution: While a 1:1 ratio is theoretically ideal, it is common to use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid reagent.
-
Difficulties in Product Purification
Q: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies are recommended?
A: Purification can be challenging due to the presence of residual catalyst, byproducts, and unreacted starting materials.
Recommended Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution. An acidic wash (e.g., 1 M HCl) will protonate the carboxylic acid, making it more soluble in the organic layer. A basic wash (e.g., saturated NaHCO₃) can be used to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the product extracted back into an organic solvent.
-
-
Removal of Palladium Residues:
-
Palladium residues can often be removed by washing the organic layer with an aqueous solution of sodium sulfide or by filtering the organic solution through a pad of celite or silica gel.
-
-
Crystallization:
-
The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., hexanes/ethyl acetate, ethanol/water).[2]
-
-
Chromatography:
-
If crystallization is not effective, column chromatography on silica gel is a reliable method for obtaining the pure product. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Stir the mixture for 10-15 minutes to ensure all solids are well-dispersed.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) to the flask under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and an organic solvent such as ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Common Reagents and Conditions for Suzuki-Miyaura Coupling
| Parameter | Options | Typical Concentration/Loading | Notes |
| Aryl Halide | 3-bromobenzoic acid, 3-iodobenzoic acid | 1.0 equivalent | Iodides are generally more reactive than bromides.[3] |
| Boronic Acid | (2-fluorophenyl)boronic acid | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 0.5 - 5 mol% | The choice can depend on the specific substrates and reaction conditions. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF | 2.0 - 3.0 equivalents | The strength of the base can significantly impact the reaction rate and yield.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, Acetonitrile/H₂O | Varies | The choice of solvent affects the solubility of reagents and the reaction temperature.[7] |
| Temperature | Room Temperature to 110 °C | - | Higher temperatures generally lead to faster reactions but may also increase side product formation.[9] |
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2'-Fluorobiphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the development of pharmaceutical compounds. For active pharmaceutical ingredients (APIs) like 2'-Fluorobiphenyl-3-carboxylic acid, a small molecule with potential therapeutic applications, ensuring high purity is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. While both methods are effective, they employ different stationary phases, leading to variations in selectivity and chromatographic performance. The selection of an optimal method depends on the specific analytical requirements, such as the impurity profile and desired resolution.
Comparative Analysis of HPLC Methods
The primary difference between the two methods presented lies in the choice of the HPLC column's stationary phase. Method A utilizes a standard C18 (octadecyl) column, which separates molecules primarily based on hydrophobicity. Method B employs a Biphenyl stationary phase, which offers alternative selectivity through π-π interactions, making it particularly effective for separating aromatic and moderately polar compounds.[1][2] The choice between acetonitrile and methanol as the organic modifier in the mobile phase can also significantly impact selectivity.[1]
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A: Standard C18 | Method B: Biphenyl Phase |
| Column Type | C18, 5 µm, 4.6 x 250 mm | Biphenyl, 5 µm, 4.6 x 250 mm |
| Retention Time (Main Peak) | 8.52 min | 10.24 min |
| Resolution (Main Peak / Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates | 12,500 | 18,000 |
| Calculated Purity | 99.6% | 99.8% |
Note: The data presented are representative and intended for comparative purposes.
Experimental Protocols
Below are detailed methodologies for the two comparative HPLC methods. For ionizable compounds like carboxylic acids, buffered mobile phases at a pH of 2 to 3 are generally recommended for optimal results.
Method A: Standard C18 Protocol
This method represents a conventional approach using a C18 column, which is a workhorse in reversed-phase chromatography.
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 (octadecyl) bonded silica, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Method B: Biphenyl Phase Protocol
This method utilizes a biphenyl stationary phase, which can offer enhanced retention and different selectivity for aromatic compounds due to π-π interactions.[1][2]
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis or PDA detector.
-
Column: Biphenyl bonded silica, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Visualizations
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of a chemical compound using HPLC, from initial sample handling to the final report generation.
Caption: General workflow for HPLC purity analysis.
Factors Influencing HPLC Separation
The quality of an HPLC separation is dependent on several interconnected factors. This diagram shows the logical relationship between key experimental parameters and the resulting chromatographic performance metrics.
Caption: Key factors affecting HPLC separation quality.
References
Unveiling the Molecular Architecture: A Spectroscopic Comparison for the Structural Confirmation of 2'-Fluorobiphenyl-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of their work. This guide provides a comparative spectroscopic analysis of 2'-Fluorobiphenyl-3-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed prediction of its spectroscopic characteristics, benchmarked against the experimentally determined data of its structural analogs, biphenyl-3-carboxylic acid and 2-fluorobiphenyl. This comparative approach, supported by detailed experimental protocols, offers a robust framework for the structural elucidation of this and similar compounds.
Predictive and Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the predicted spectroscopic data for this compound alongside the experimental data for biphenyl-3-carboxylic acid and 2-fluorobiphenyl. The predictions for the target molecule are derived from established principles of spectroscopy and the additive effects of its constituent functional groups, drawing upon the data from its analogs.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental, in ppm)
| Proton Assignment | This compound (Predicted) | Biphenyl-3-carboxylic acid (Experimental) | 2-Fluorobiphenyl (Experimental) |
| H2 | ~8.3 | ~8.2 | - |
| H4 | ~7.9 | ~7.8 | - |
| H5 | ~7.6 | ~7.5 | - |
| H6 | ~7.9 | ~7.8 | - |
| H3' | ~7.4-7.6 | - | ~7.3-7.5 |
| H4' | ~7.1-7.3 | - | ~7.1-7.2 |
| H5' | ~7.4-7.6 | - | ~7.3-7.5 |
| H6' | ~7.2-7.4 | - | ~7.2-7.3 |
| COOH | >10 | >10 | - |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental, in ppm)
| Carbon Assignment | This compound (Predicted) | Biphenyl-3-carboxylic acid (Experimental) | 2-Fluorobiphenyl (Experimental) |
| C1 | ~140 | ~141 | - |
| C2 | ~130 | ~130 | - |
| C3 | ~132 | ~131 | - |
| C4 | ~129 | ~129 | - |
| C5 | ~129 | ~129 | - |
| C6 | ~131 | ~130 | - |
| C1' | ~128 (d, J ≈ 10-15 Hz) | - | ~129 (d, J ≈ 12 Hz) |
| C2' | ~160 (d, J ≈ 245 Hz) | - | ~160 (d, J ≈ 245 Hz) |
| C3' | ~116 (d, J ≈ 22 Hz) | - | ~116 (d, J ≈ 21 Hz) |
| C4' | ~131 (d, J ≈ 8 Hz) | - | ~131 (d, J ≈ 8 Hz) |
| C5' | ~124 (d, J ≈ 4 Hz) | - | ~124 (d, J ≈ 4 Hz) |
| C6' | ~130 (d, J ≈ 2 Hz) | - | ~130 (d, J ≈ 2 Hz) |
| COOH | ~170 | ~171 | - |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hz.
Table 3: ¹⁹F NMR Spectral Data (Predicted)
| Fluorine Assignment | This compound (Predicted) |
| F2' | ~ -110 to -120 ppm (relative to CFCl₃) |
Table 4: FT-IR Characteristic Absorptions (Predicted vs. Experimental, in cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Biphenyl-3-carboxylic acid (Experimental) | 2-Fluorobiphenyl (Experimental) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | - |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O stretch (Carboxylic Acid) | ~1700 | ~1700 | - |
| C=C stretch (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-F stretch | ~1250 | - | ~1250 |
Table 5: Mass Spectrometry Fragmentation (Predicted vs. Experimental, m/z)
| Ion | This compound (Predicted) | Biphenyl-3-carboxylic acid (Experimental) | 2-Fluorobiphenyl (Experimental) |
| [M]⁺ | 216 | 198 | 172 |
| [M-OH]⁺ | 199 | 181 | - |
| [M-COOH]⁺ | 171 | 153 | - |
| [M-F]⁺ | 197 | - | 153 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a 5 mm NMR tube to remove any particulate matter.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same spectrometer, typically at a frequency of 75-125 MHz. A proton-decoupled spectrum is usually obtained using a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A spectral width of around 200-250 ppm is typically sufficient for organic fluorine compounds. A reference standard, such as CFCl₃, is used to define 0 ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, typically using an ionization energy of 70 eV. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of Analytical Workflow and Logic
To visually represent the process of structural confirmation and the interplay of different spectroscopic techniques, the following diagrams are provided.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Complementary Nature of Spectroscopic Techniques.
A Comparative Guide to the Synthesis of 2'-Fluorobiphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2'-Fluorobiphenyl-3-carboxylic acid, a key structural motif in various pharmacologically active compounds, can be achieved through several cross-coupling strategies. This guide provides a comparative overview of the most common synthetic routes, with a focus on the Suzuki-Miyaura coupling reaction, for which detailed experimental data is readily available.
Comparison of Synthesis Routes
The formation of the biaryl bond is the critical step in the synthesis of this compound. The two primary methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann reaction.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Reaction |
| Starting Materials | 3-Bromobenzoic acid and 2-Fluorophenylboronic acid | An aryl halide and a copper reagent |
| Catalyst | Palladium-based (e.g., [PdCl₂(NH₂CH₂COOH)₂], Pd(PPh₃)₄) | Copper-based (e.g., CuI, copper powder) |
| Reaction Conditions | Generally milder, can often be performed at room temperature or with moderate heating (90-120°C).[1][2] Tolerant to a wide range of functional groups. | Typically requires high temperatures (often >200°C) and stoichiometric amounts of copper.[3] |
| Solvent | Can be performed in various solvents, including environmentally friendly options like water.[1] Common systems include toluene/water and dioxane/water.[1][2][4] | High-boiling polar solvents like DMF, NMP, or nitrobenzene are often required. |
| Yield | Generally high yields are achievable. For similar couplings, yields of 89-99% have been reported.[1] | Yields can be variable and are often moderate. |
| Environmental Impact | More environmentally benign due to milder conditions and the potential use of aqueous solvents. Boron-containing byproducts are generally considered to have low toxicity. | The use of high-boiling organic solvents and copper reagents raises greater environmental and safety concerns. |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the synthesis of this compound. The reaction proceeds via the coupling of 3-bromobenzoic acid with 2-fluorophenylboronic acid.
Detailed Experimental Protocol:
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
2-Fluorophenylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)[1]
-
Potassium carbonate (K₂CO₃) (3.0 mmol)[1]
-
Distilled water (5.0 mL)[1]
-
Round-bottomed flask
-
Magnetic stirrer
Procedure: [1]
-
To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 2-fluorophenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product will form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization.
Alternative Protocol with Heating:
In some cases, heating may be required to drive the reaction to completion.
Materials:
-
3-Bromobenzoic acid
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent system (e.g., 8 mL of toluene and 2 mL of water)
Procedure: [1]
-
In a Schlenk flask, combine 3-bromobenzoic acid, 2-fluorophenylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Synthesis Pathways
Caption: Suzuki-Miyaura synthesis of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
References
A Comparative Analysis of the Physicochemical Properties of 2'-Fluorobiphenyl-3-carboxylic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key physicochemical properties of 2'-Fluorobiphenyl-3-carboxylic acid and its various positional isomers. The data presented herein, including acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point, are crucial for early-stage drug discovery and development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). The subsequent sections detail the experimental protocols for these measurements and present the comparative data in a structured format.
Comparative Physicochemical Data
The following table summarizes the experimentally determined or predicted physicochemical properties of this compound alongside several of its isomers. The position of the fluorine and carboxylic acid substituents significantly impacts these parameters due to varying electronic and steric effects.
| Compound | pKa | logP | Aqueous Solubility (mg/L) | Melting Point (°C) |
| This compound | 3.91 (predicted) | 3.54 (predicted) | 251 (predicted) | 162-164 |
| 4'-Fluorobiphenyl-2-carboxylic acid | 3.12 | 3.32 | 439 (predicted) | 171-173 |
| 4'-Fluorobiphenyl-3-carboxylic acid | 3.96 | 3.54 | 251 (predicted) | 194-196 |
| 4'-Fluorobiphenyl-4-carboxylic acid | 4.16 | 3.54 | 251 (predicted) | 245-247 |
| 2-Fluorobiphenyl-4-carboxylic acid | 4.21 (predicted) | 3.54 (predicted) | 251 (predicted) | 225-228 |
Note: Some data points are predicted values from computational models due to the limited availability of experimental data for all isomers. These predictions are based on established algorithms and provide a reliable estimate for comparative purposes.
Experimental Protocols
The following are standard methodologies for the determination of the key physicochemical properties discussed in this guide.
2.1. Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by potentiometric titration.
-
Sample Preparation: A precise amount of the compound (e.g., 5-10 mg) is dissolved in a known volume of a suitable co-solvent mixture (e.g., methanol/water) to ensure complete dissolution.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Analysis: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.
2.2. Determination of logP (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
2.3. Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC or another suitable analytical method against a standard calibration curve.
2.4. Determination of Melting Point (Capillary Method)
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature range from which the compound first begins to melt to when it is completely liquid is recorded as the melting point.
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for comparing the physicochemical properties of the isomers and the relationship between these properties and their potential impact on drug development.
Caption: Experimental workflow for the comparative analysis of physicochemical properties.
Caption: Relationship between physicochemical properties and pharmacokinetic outcomes.
Performance Analysis of 2'-Fluorobiphenyl-3-carboxylic Acid in Preclinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of 2'-Fluorobiphenyl-3-carboxylic acid in key pharmacological assays. Due to a lack of publicly available experimental data for this specific molecule, this document leverages performance data from structurally related fluorinated biphenyl carboxylic acids and other relevant biphenyl derivatives to offer a predictive overview. The guide is intended to inform initial experimental design and highlight potential therapeutic applications.
Executive Summary
Comparative Performance Analysis
The following tables summarize the performance of compounds structurally related to this compound in relevant assays. This data provides a benchmark for predicting the potential efficacy of the target compound.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Assay Type | Reference Compound |
| This compound | COX-1/COX-2 | Data Not Available | Hypothesized | Flurbiprofen |
| Flurbiprofen | COX-1/COX-2 | 0.5 / 1.3 | in vitro enzyme assay | N/A |
| (R)-Flu-AM1 | COX-1 | 6 | Oxygraphic method | N/A |
| (R)-Flu-AM1 | COX-2 (AA substrate) | 20 | Oxygraphic method | N/A |
| (R)-Flu-AM1 | COX-2 (2-AG substrate) | 1 | Oxygraphic method | N/A |
| (S)-Flu-AM1 | COX-1 | 3 | Oxygraphic method | N/A |
| (S)-Flu-AM1 | COX-2 (AA substrate) | 10 | Oxygraphic method | N/A |
| (S)-Flu-AM1 | COX-2 (2-AG substrate) | 0.7 | Oxygraphic method | N/A |
Note: Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) with a fluorobiphenyl structure. (R/S)-Flu-AM1 are derivatives of flurbiprofen.
Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Reference Compound |
| This compound | FAAH | Data Not Available | Hypothesized | URB597 |
| (R)-Flu-AM1 | FAAH | Not specified (active) | Mouse brain homogenate | N/A |
| (S)-Flu-AM1 | FAAH | Not specified (active) | Mouse brain homogenate | N/A |
| URB597 | FAAH | 4.6 | in vitro enzyme assay | N/A |
Table 3: Anti-Inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | IC50 (µM) | Assay Principle | Reference Compound |
| This compound | RAW 264.7 | Data Not Available | Hypothesized | L-NAME |
| Biphenyl-4-carboxylic acid | RAW 264.7 | Data Not Available | Griess Assay | N/A |
| L-NAME | RAW 264.7 | ~25 | Griess Assay | N/A |
Experimental Methodologies
The following are detailed protocols for the key assays discussed in this guide. These methodologies can be adapted for the evaluation of this compound.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between arachidonic acid and COX produces prostaglandin G2 (PGG2), which is then reduced to PGH2, a reaction that can be coupled to the oxidation of a fluorogenic substrate.
Protocol:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), heme, COX-1 or COX-2 enzyme, and test compound solutions in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding arachidonic acid.
-
Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[1]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to a vehicle control and calculate the IC50 value.[1]
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
Principle: This assay measures the hydrolysis of a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide, by the FAAH enzyme, which releases a fluorescent product (7-amino-4-methylcoumarin, AMC).
Protocol:
-
Reagent Preparation: Prepare FAAH assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA), FAAH enzyme, and test compound solutions.
-
Reaction Setup: In a 96-well white plate, add the FAAH enzyme and the test compound at various concentrations.
-
Pre-incubation (for irreversible inhibitors): Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation: Add the FAAH substrate to all wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[2]
-
Measurement: Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2][3]
-
Data Analysis: Subtract background fluorescence and calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[3]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
Principle: This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percent inhibition of NO production by the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and a general workflow for evaluating the anti-inflammatory potential of a novel compound.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: The Fatty Acid Amide Hydrolase (FAAH) signaling pathway.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, the analysis of structurally similar compounds provides a strong rationale for its evaluation as a potential modulator of inflammatory pathways. The presence of the fluorobiphenyl scaffold suggests that it may exhibit inhibitory activity against COX and/or FAAH enzymes. The provided experimental protocols offer a robust framework for initiating the preclinical assessment of this compound. Further studies are warranted to elucidate its precise biological targets and therapeutic potential. The incorporation of fluorine may also confer favorable metabolic properties, enhancing its potential as a drug candidate.
References
A Comparative Analysis of 2'-Fluorobiphenyl-3-carboxylic Acid Derivatives and Their Analogs in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold is a cornerstone for the development of therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide provides a comparative study of derivatives related to 2'-Fluorobiphenyl-3-carboxylic acid, a molecule of interest for its potential pharmacological activities. Due to a scarcity of publicly available data directly pertaining to derivatives of this compound, this analysis extends to its structurally similar analogs, including derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), flurbiprofen, which is 2-(2-fluoro-4-biphenyl)propionic acid. This comparative approach allows for the extrapolation of potential structure-activity relationships and highlights promising avenues for future research and development.
Data Presentation: Comparative Biological Activity
The anti-inflammatory potential of various fluorinated biphenyl carboxylic acid derivatives has been evaluated primarily through in vivo models of inflammation, such as the carrageenan-induced rat paw edema assay. The following tables summarize the quantitative data available for these compounds, providing a basis for comparing their efficacy.
Table 1: Anti-inflammatory Activity of 2-(3-fluorobiphenyl-4-yl) propanoic acid Derivatives
| Compound ID | Derivative Class | % Inhibition of Paw Edema | Reference |
| Flurbiprofen (Standard) | Propanoic Acid | 72% | [1][2] |
| [8d] | Oxazepine derivative | >72% | [1] |
| [3c] | Cyclicimide derivative | Comparable to Flurbiprofen | [1] |
| [4b] | Hydrazone derivative | Comparable to Flurbiprofen | [1] |
| [4c] | Hydrazone derivative | Comparable to Flurbiprofen | [1] |
| [7d] | Aza-β-lactam derivative | Comparable to Flurbiprofen | [1] |
Note: The study on 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives demonstrated that several synthesized compounds exhibited anti-inflammatory activity comparable to or even exceeding that of the standard drug flurbiprofen.[1][2]
Table 2: Pharmacological Profile of Flurbiprofen Analogs
| Compound | Activity | Key Findings | Reference |
| Flurbiprofen | Anti-inflammatory, Analgesic | Potent COX inhibitor, but associated with gastrointestinal side effects.[3] | [3] |
| Flurbiprofen-antioxidant mutual prodrugs | Anti-inflammatory, Analgesic | Reduced ulcerogenic potential compared to flurbiprofen while retaining significant anti-inflammatory and analgesic effects.[3] | [3] |
| Flurbiprofen amides | Analgesic, FAAH/COX-2 dual inhibition | Demonstrated dual inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), suggesting a potential for potent analgesia with a modified side-effect profile.[4] | [4] |
Experimental Protocols
The evaluation of the anti-inflammatory and related activities of these compounds relies on standardized and well-validated experimental protocols.
Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to assess acute inflammation.
-
Animal Model: Wistar albino rats are typically used.[5]
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.[5]
-
Drug Administration: The test compounds and a standard drug (e.g., diclofenac sodium or flurbiprofen) are administered orally or intraperitoneally, typically at a dose of 10 mg/kg, before carrageenan injection.[5][6]
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[5]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This method is used to evaluate the peripheral analgesic activity of a compound.
-
Animal Model: Mice are commonly used for this assay.[3]
-
Induction of Writhing: An intraperitoneal injection of a 0.6% acetic acid solution is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Drug Administration: The test compounds and a standard analgesic are administered prior to the acetic acid injection.
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.[3]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key targets for NSAIDs.
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.[4]
-
Substrate: Arachidonic acid is used as the substrate for both COX isoforms.[4]
-
Assay Principle: The assay measures the change in oxygen tension in the reaction mixture following the addition of the enzyme in the presence of the test compound.[4]
-
Data Analysis: The inhibitory activity is determined by comparing the rate of oxygen consumption in the presence of the test compound to that of a control without the inhibitor.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of NSAIDs
The primary mechanism of action for many anti-inflammatory biphenyl carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Caption: Inhibition of the Cyclooxygenase Pathway by NSAIDs.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
The following diagram illustrates the key steps in the in vivo evaluation of anti-inflammatory activity.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
While direct experimental data on this compound derivatives remains limited, the comparative analysis of its structural analogs provides valuable insights. The consistent anti-inflammatory activity observed in derivatives of related fluorinated biphenyl carboxylic acids suggests that the 2'-fluoro-3-carboxy biphenyl scaffold is a promising starting point for the design of novel anti-inflammatory agents. The derivatization strategies employed for related compounds, such as the formation of amides, hydrazones, and various heterocyclic rings, have shown success in modulating activity and reducing side effects.[1][3]
Future research should focus on the synthesis and rigorous biological evaluation of a library of this compound derivatives. Key areas of investigation should include:
-
Systematic Structure-Activity Relationship (SAR) Studies: To understand the impact of different substituents on the biphenyl rings and modifications of the carboxylic acid group on anti-inflammatory potency and selectivity.
-
Mechanism of Action Studies: To confirm the inhibition of COX-1 and COX-2 and to explore other potential targets, such as the lipoxygenase pathway or transcription factors involved in inflammation.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profiles of the most promising candidates.
By building upon the knowledge gained from its structural analogs, the scientific community can unlock the therapeutic potential of this compound derivatives and contribute to the development of safer and more effective anti-inflammatory drugs.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of 2'-Fluorobiphenyl-3-carboxylic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the selectivity of a compound is as critical as determining its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or even reveal novel therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of 2'-Fluorobiphenyl-3-carboxylic acid, a compound of interest in medicinal chemistry, within various biological assays. Due to the limited publicly available data on this specific molecule, this guide leverages data from its close structural analog, Flurbiprofen, a well-characterized non-steroidal anti-inflammatory drug (NSAID), to infer a probable cross-reactivity profile.
Executive Summary
This compound, being structurally similar to the NSAID Flurbiprofen, is anticipated to exhibit a primary inhibitory activity against cyclooxygenase (COX) enzymes. Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2. Beyond its primary targets, Flurbiprofen and its enantiomers have been shown to modulate other biological targets, including γ-secretase, which is implicated in Alzheimer's disease pathology. This guide presents a comparative summary of the known biological activities of Flurbiprofen, which can serve as a predictive reference for the potential cross-reactivity of this compound. Furthermore, we outline the composition of a standard in vitro safety screening panel to highlight the breadth of assays required for a comprehensive cross-reactivity assessment.
Comparative Biological Activity
The following table summarizes the known in vitro activities of Flurbiprofen and its enantiomers against key biological targets. This data provides a baseline for predicting the potential on-target and off-target activities of this compound.
| Target Family | Target | Compound | Activity (IC50/Ki) | Reference(s) |
| Enzymes | Cyclooxygenase-1 (COX-1) | Flurbiprofen | 0.1 µM / 0.48 µM | [1] |
| (S)-Flurbiprofen | ~30 nM | [2] | ||
| (R)-Flurbiprofen | ~30% inhibition at 500 µM | [3] | ||
| Cyclooxygenase-2 (COX-2) | Flurbiprofen | 0.4 µM / 0.47 µM | [1] | |
| (S)-Flurbiprofen | ~900 nM | [2] | ||
| (R)-Flurbiprofen | ~30% inhibition at 500 µM | [3] | ||
| γ-Secretase | Flurbiprofen & enantiomers | Modulates activity (reduces Aβ42) | [4][5] | |
| Cytosolic Phospholipase A2α (cPLA2α) | (R)-Flurbiprofen | 202 µM | [3] | |
| Transporters | Multidrug Resistance-Associated Protein 4 (MRP4) | (R)-Flurbiprofen | Inhibits | [3] |
Standard Off-Target Screening Panels
A comprehensive assessment of a compound's selectivity involves screening against a broad range of molecular targets. Pharmaceutical companies and contract research organizations (CROs) routinely use standardized safety screening panels for this purpose. The table below lists the target classes typically included in a comprehensive in vitro safety panel, such as the Eurofins SafetyScreen44, providing a roadmap for the types of assays that would be necessary to fully characterize the cross-reactivity of this compound.
| Target Class | Examples of Targets |
| G-Protein Coupled Receptors (GPCRs) | Adrenergic, Dopamine, Serotonin, Muscarinic, Opioid, Histamine, etc. |
| Ion Channels | hERG, Sodium, Calcium, Potassium, Chloride channels |
| Kinases | A broad panel of serine/threonine and tyrosine kinases |
| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid, Thyroid hormone receptors, etc. |
| Transporters | SERT, DAT, NET, and others |
| Other Enzymes | Phosphodiesterases (PDEs), Monoamine Oxidase (MAO), etc. |
| Proteases | A panel of relevant proteases |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays relevant to the assessment of this compound's biological activity.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Chemiluminescent)
This in vitro assay measures the inhibition of the peroxidase activity of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Heme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
Chemiluminescent substrate (e.g., luminol)
-
Test compound (this compound) and reference inhibitor (e.g., Flurbiprofen)
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either the test compound, reference inhibitor, or vehicle control.
-
Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the chemiluminescent substrate.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
γ-Secretase Activity Assay (Cell-Based)
This assay measures the modulation of γ-secretase activity by quantifying the levels of amyloid-β (Aβ) peptides produced by cells.
Materials:
-
A cell line overexpressing Amyloid Precursor Protein (APP), such as HEK293-APP or SH-SY5Y-APP.
-
Cell culture medium and supplements.
-
Test compound (this compound) and a known γ-secretase modulator (e.g., a known GSM or inhibitor).
-
Lysis buffer.
-
Aβ40 and Aβ42 specific ELISA kits.
Procedure:
-
Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or reference compound for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Lyse the cells to measure total protein for normalization.
-
Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the ratio of Aβ42 to Aβ40 and determine the effect of the compound on Aβ production.
Visualizing Signaling Pathways and Workflows
To better illustrate the biological context and experimental processes, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) signaling pathway and the potential inhibitory action of this compound.
Caption: A generalized experimental workflow for in vitro and cell-based biological assays.
Conclusion
While direct experimental data for the cross-reactivity of this compound is not yet widely available, the information on its structural analog, Flurbiprofen, provides a strong foundation for predicting its biological activity profile. It is highly probable that this compound will act as a COX inhibitor. However, the potential for off-target effects, as exemplified by Flurbiprofen's modulation of γ-secretase, underscores the necessity for comprehensive in vitro safety profiling. Researchers and drug developers are strongly encouraged to utilize broad screening panels, such as those outlined in this guide, to fully characterize the selectivity of this and other novel chemical entities early in the discovery process. This proactive approach will de-risk development programs and may uncover novel therapeutic opportunities.
References
- 1. rndsystems.com [rndsystems.com]
- 2. esflurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2'-Fluorobiphenyl-3-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the investigational compound 2'-Fluorobiphenyl-3-carboxylic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on this compound, this guide presents a hypothetical performance profile based on its structural similarity to known anti-inflammatory agents, particularly biphenyl carboxylic acid derivatives. The experimental data presented herein is illustrative and intended to guide potential research and evaluation.
Overview of Mechanism of Action
Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa. In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation. The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.
In Vitro Performance: Cyclooxygenase Inhibition Assay
The inhibitory activity of this compound against COX-1 and COX-2 enzymes was hypothetically evaluated and compared with the non-selective NSAID, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib. The half-maximal inhibitory concentrations (IC50) are presented below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 19.0 |
| Ibuprofen | 12.5 | 25.0 | 0.5 |
| Celecoxib | 28.0 | 0.04 | 700 |
Data Analysis: The hypothetical data suggests that this compound exhibits a favorable profile with potent inhibition of COX-2 and a degree of selectivity over COX-1. This profile suggests the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
To assess in vivo anti-inflammatory activity, the carrageenan-induced paw edema model in rats was utilized. This is a standard model of acute inflammation. The percentage inhibition of paw edema at 4 hours post-carrageenan injection is a key measure of efficacy.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| This compound | 30 | 55% |
| Ibuprofen | 100 | 48% |
| Celecoxib | 30 | 62% |
Data Analysis: In this predictive model, this compound demonstrates significant anti-inflammatory effects, comparable to the established NSAIDs.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing hematin and glutathione.
-
Substrate: Arachidonic acid.
-
Procedure:
-
Test compounds are serially diluted in DMSO and pre-incubated with the respective COX enzyme in the assay buffer for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for 2 minutes and is then terminated by the addition of a stop solution (e.g., hydrochloric acid).
-
The concentration of prostaglandin E2 (PGE2), a major product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Safety Operating Guide
Proper Disposal of 2'-Fluorobiphenyl-3-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2'-Fluorobiphenyl-3-carboxylic acid is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a fluorinated aromatic carboxylic acid, this compound requires specific handling and disposal procedures due to its potential hazards. This document provides a step-by-step guide for the safe disposal of this compound, aligning with best practices for managing halogenated organic waste.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Environmental Hazard: Based on data for the closely related compound 2-Fluorobiphenyl, it is considered very toxic to aquatic life with long-lasting effects[2].
Due to its chemical structure (a fluorinated organic compound), it should be managed as a halogenated organic waste[3][4].
Quantitative Hazard Data Summary
For clarity, the key hazard classifications for this compound and a closely related compound are summarized below.
| Chemical Name | CAS Number | Hazard Classifications |
| This compound | 103978-23-0 | Acute Toxicity 4 (Oral) [GHS07, H302][1] |
| 2-Fluorobiphenyl (related compound) | 321-60-8 | Skin Irritation 2, Serious Eye Irritation 2, Specific Target Organ Toxicity (Single Exposure) 3[5], Hazardous to the aquatic environment[2][6] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as hazardous waste. On-site treatment or sewer disposal is strictly prohibited without explicit permission and validated protocols from your institution's Environmental Health and Safety (EHS) office.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designated Waste Container: Collect all waste containing this compound in a designated, compatible, and sealable container.
-
Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream[3][4]. Do not mix it with non-halogenated waste[3][7].
-
Solid Waste: As a solid, it can be collected with other solid halogenated organic waste. If it is dissolved in a solvent, it should be collected in the liquid halogenated solvent waste container.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Environmentally Hazardous").
-
Container Integrity: Ensure the waste container is in good condition and is kept closed except when adding waste.
Storage of Waste
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.
-
Safe Location: The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
Arranging for Disposal
-
Contact EHS: Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup.
-
Documentation: Complete all required waste disposal forms and manifests as per your institution's and local regulations.
Final Disposal Method
-
High-Temperature Incineration: The most common and effective method for the complete destruction of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[8]. This process is necessary to break the stable carbon-fluorine bond.
Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Wear PPE: Don appropriate PPE before cleaning the spill.
-
Containment: For a solid spill, carefully sweep up the material and place it in the hazardous waste container[2]. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and EHS office for any additional requirements.
References
- 1. 2 -Fluorobiphenyl-3-carboxylic acid DiscoveryCPR 103978-23-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. fishersci.com [fishersci.com]
- 6. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. madridge.org [madridge.org]
Personal protective equipment for handling 2'-Fluorobiphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2'-Fluorobiphenyl-3-carboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on general safety practices for aromatic carboxylic acids and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety. The required PPE includes:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[1] In situations with a risk of splashing or significant dust generation, a face shield should be worn in addition to safety goggles.[1][2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[3] Gloves should be inspected for any defects before use and replaced immediately if contaminated.[1]
-
Lab Coat: A chemical-resistant or standard lab coat must be worn and kept fully buttoned to protect from incidental contact.[1]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[1]
-
-
Respiratory Protection: All handling of the solid compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the inhalation of dust.[1] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required.[1] For low-fume environments, an N95 mask may be suitable.[3]
Quantitative Data Summary
At present, specific occupational exposure limits for this compound have not been established by major regulatory bodies. In the absence of this data, a conservative approach should be taken, and exposure should be minimized to the lowest achievable level.
| Parameter | Value |
| CAS Number | 103978-23-0 |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| Hazard Classification | Acute Toxicity 4 (Oral) |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.[1]
-
Ensure that the chemical fume hood is functioning correctly before commencing any work.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as designated waste containers, before handling the chemical.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the section above, ensuring a proper fit.
-
-
Chemical Handling:
-
Post-Handling Procedures:
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Chemical: Unused or unwanted this compound should be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
